FGIN 1-43
Description
Properties
IUPAC Name |
2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUPNNVXIMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398444 | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145040-29-5 | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FGIN-143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FGIN-143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FGIN 1-43: A Technical Guide to its Mechanism of Action in Neurosteroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN 1-43 is a potent and selective synthetic ligand for the 18 kDa Translocator Protein (TSPO), a key mitochondrial protein implicated in a range of cellular processes, most notably the biosynthesis of neurosteroids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role in stimulating neurosteroidogenesis. It consolidates quantitative data on its binding affinity and efficacy, details key experimental protocols for its study, and presents visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Neurosteroids are a class of steroids synthesized de novo within the central nervous system (CNS) that act as potent allosteric modulators of neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Their dysregulation has been implicated in a variety of neurological and psychiatric disorders, making the modulation of their synthesis a promising therapeutic strategy. This compound has emerged as a valuable pharmacological tool to investigate the role of TSPO in neurosteroidogenesis and as a potential therapeutic agent itself.[3][4][5] This guide elucidates the molecular mechanisms by which this compound exerts its effects.
Mechanism of Action of this compound in Neurosteroidogenesis
This compound acts as a selective agonist at the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[3][6] TSPO plays a crucial role in the rate-limiting step of steroidogenesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane.[1][7]
The binding of this compound to TSPO is thought to induce a conformational change in the protein, facilitating the transport of cholesterol into the mitochondrial matrix.[8] Once inside the mitochondrion, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc), which is located on the inner mitochondrial membrane.[3][9] Pregnenolone then serves as the precursor for the synthesis of various other neurosteroids, including allopregnanolone, via a series of enzymatic reactions in the endoplasmic reticulum.[3] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and producing anxiolytic effects.[10][11]
Signaling Pathway
The signaling cascade initiated by this compound can be summarized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (TSPO Binding) | 3.6 nM | Rat Kidney Mitochondrial Membranes | [6] |
| EC50 (Pregnenolone Synthesis) | 10 nM | C6 Rat Glioma Cells | [6] |
Table 2: In Vivo Effects of this compound on Neurosteroid Levels and Behavior
| Animal Model | Dose | Effect | Measurement Method | Reference |
| Rat | 0.28 mg/kg and higher | Reduced anxiety-like behavior | Elevated Plus Maze | [12] |
| Zebrafish | 0.28 mg/kg and higher | Reduced anxiety-like behavior | Light/Dark Preference Test | [12] |
| Rat | 10 mg/kg | Increased serum testosterone levels | Radioimmunoassay (RIA) | [13] |
| Aged Rat | Not specified | Increased testosterone production | RIA | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
TSPO Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for TSPO.
Materials:
-
Rat kidney mitochondria (or other tissue rich in TSPO)
-
[3H]PK11195 (radioligand)
-
This compound (or other competing ligand) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare mitochondrial membranes from rat kidneys by differential centrifugation.
-
Incubate a fixed concentration of [3H]PK11195 with the mitochondrial membranes in the assay buffer.
-
Add varying concentrations of this compound to the incubation mixture.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PK11195 (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurosteroidogenesis Assay
This protocol outlines a method to measure the effect of this compound on pregnenolone synthesis in cultured cells.
Materials:
-
C6 glioma cells (or other suitable steroidogenic cell line)
-
Cell culture medium (e.g., DMEM)
-
This compound at various concentrations
-
22(R)-hydroxycholesterol (substrate, optional)
-
Enzyme-linked immunosorbent assay (ELISA) kit for pregnenolone or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Cell lysis buffer
Procedure:
-
Culture C6 glioma cells to near confluence in appropriate culture vessels.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a specified time (e.g., 2-4 hours).
-
Collect the cell culture medium and/or lyse the cells to extract steroids.
-
Quantify the concentration of pregnenolone in the samples using a specific ELISA kit or by HPLC-MS/MS for more precise and multi-analyte measurement.[2][15][16][17]
-
Normalize the pregnenolone levels to the total protein concentration of the cell lysate.
-
Plot the pregnenolone concentration as a function of this compound concentration to determine the EC50 value.
In Vivo Behavioral Assay: Elevated Plus Maze
This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic effects of this compound in rodents.[4][5][18][19][20]
Materials:
-
Elevated plus maze apparatus
-
Rodents (e.g., rats or mice)
-
This compound solution for injection (e.g., intraperitoneal)
-
Vehicle control solution
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control to the animals at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the animal's behavior using a video camera and tracking software.
-
Analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Experimental Workflow: In Vitro Neurosteroidogenesis Assay
Experimental Workflow: In Vivo Elevated Plus Maze Test
Conclusion
This compound is a valuable research tool for elucidating the role of TSPO in neurosteroidogenesis and its subsequent impact on brain function and behavior. Its mechanism of action, centered on the stimulation of cholesterol transport into mitochondria, provides a direct link between TSPO activation and the synthesis of neuroactive steroids. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers to design and execute studies aimed at further understanding this pathway and exploring its therapeutic potential. The continued investigation of compounds like this compound holds promise for the development of novel treatments for a range of neurological and psychiatric disorders characterized by neurosteroid imbalances.
References
- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avys.omu.edu.tr [avys.omu.edu.tr]
- 18. Elevated plus maze protocol [protocols.io]
- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
FGIN 1-43: A Selective Ligand for the 18kDa Translocator Protein (TSPO) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN 1-43 is a potent and selective ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). As a member of the 2-aryl-3-indoleacetamide class of compounds, this compound has garnered significant interest for its ability to stimulate neurosteroidogenesis, thereby modulating GABAergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for its characterization and diagrams of its signaling pathway and experimental workflows are presented to facilitate further research and drug development efforts.
Core Compound Properties: Quantitative Data
This compound exhibits high affinity and selectivity for the Translocator Protein (TSPO). The following tables summarize the key quantitative data reported for this compound.
| Binding Affinity | |
| Parameter | Value |
| Ki for TSPO | 3.6 nM[1] |
| Functional Activity | |
| Parameter | Value |
| EC50 for Pregnenolone Synthesis(C6 rat glioma cells) | 10 nM[1] |
| Selectivity | |
| Receptor | Selectivity Profile |
| Central Benzodiazepine Receptor (CBR) | FGIN-1 series compounds show high selectivity for TSPO over CBR. While a specific numerical selectivity ratio for this compound is not readily available in the reviewed literature, related second-generation TSPO ligands have demonstrated over 1000-fold selectivity[2][3][4]. |
| Other Receptors | Studies on the broader class of FGIN-1 derivatives indicate a lack of significant binding to a range of other neurotransmitter receptors[5]. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in neurosteroid synthesis. The subsequent increase in the synthesis of neurosteroids, such as pregnenolone and its downstream metabolite allopregnanolone, positively modulates the function of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. This mechanism is believed to underlie the anxiolytic and other neurophysiological effects of this compound[6][7].
Experimental Protocols
Radioligand Binding Assay for TSPO Affinity (Competitive Binding)
This protocol describes the determination of the binding affinity (Ki) of this compound for TSPO using a competitive radioligand binding assay with [3H]PK 11195.
Materials:
-
Membrane preparation from a tissue with high TSPO expression (e.g., rat kidney, glioma cells)
-
[3H]PK 11195 (Radioligand)
-
Unlabeled this compound (Competitor)
-
Unlabeled PK 11195 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]PK 11195, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]PK 11195, and a saturating concentration of unlabeled PK 11195 (e.g., 10 µM).
-
Competition: Membrane preparation, [3H]PK 11195, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PK 11195) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Neurosteroid Production Assay (LC-MS/MS)
This protocol outlines the quantification of pregnenolone production in cell culture following treatment with this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line expressing TSPO (e.g., C6 glioma cells)
-
Cell culture medium and supplements
-
This compound
-
Internal standard (e.g., deuterated pregnenolone)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Replace the medium with fresh medium containing varying concentrations of this compound. Incubate for a specified time (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Extraction:
-
Add an internal standard to each sample.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., MTBE), vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate pregnenolone from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify pregnenolone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pregnenolone.
-
Calculate the concentration of pregnenolone in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Plot the pregnenolone concentration against the this compound concentration to determine the EC50 value.
-
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle control
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for a set duration (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
Compare the data from the this compound treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TSPO in the central nervous system and for the development of novel therapeutics targeting neurosteroidogenic pathways. Its high affinity and selectivity for TSPO, coupled with its demonstrated ability to stimulate neurosteroid production, make it a compound of significant interest for research in anxiety, neuroinflammation, and other neurological disorders. The experimental protocols and pathway diagrams provided in this guide are intended to support and streamline further investigation into the properties and potential applications of this compound.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of constitutive androstane receptor (CAR) and pregnane X receptor (PXR) by 6-arylpyrrolo[2,1-d][1,5]benzothiazepine derivatives, ligands of peripheral benzodiazepine receptor (PBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
The Dawn of a New Neuromodulator: Discovery and Initial Characterization of FGIN-1-43
A Technical Guide for Researchers and Drug Development Professionals
Introduction
FGIN-1-43 belongs to a novel class of synthetic ligands known as 2-aryl-3-indoleacetamides (FGIN-1 series), which have garnered significant interest for their potent and selective interaction with the 18 kDa translocator protein (TSPO), formerly known as the mitochondrial benzodiazepine receptor (MDR). This technical guide provides an in-depth overview of the discovery, initial pharmacological characterization, and mechanism of action of FGIN-1-43 and its analogs. The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important pharmacological tool.
Discovery and Core Structure
The FGIN-1 series was first described as a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR)[1]. The core structure of these compounds is a 2-aryl-3-indoleacetamide scaffold. FGIN-1-43 is a specific derivative within this series, characterized by particular substitutions on the aryl ring and the acetamide nitrogen. The initial structure-activity relationship (SAR) studies revealed that the affinity of FGIN-1 derivatives for TSPO is highly dependent on the nature and position of substituents on the phenyl ring and the alkyl chain length on the amide nitrogen[1].
Quantitative Pharmacological Data
The initial characterization of the FGIN-1 series involved extensive radioligand binding assays to determine their affinity for TSPO, typically using the radiolabeled ligand [³H]PK 11195. The ability of these compounds to stimulate steroidogenesis was also a key aspect of their early evaluation, with pregnenolone synthesis being a primary endpoint. The following tables summarize the key quantitative data from these initial studies.
Table 1: Binding Affinity of FGIN-1 Derivatives for the Translocator Protein (TSPO)
| Compound | Substituent (R) | Ki (nM) for [³H]PK 11195 Displacement |
| FGIN-1-27 | 4-Fluoro | 2.5 ± 0.3 |
| FGIN-1-5 | 4-Chloro | 3.1 ± 0.4 |
| FGIN-1-7 | 4-Bromo | 4.2 ± 0.5 |
| FGIN-1-8 | 4-Iodo | 5.0 ± 0.6 |
| FGIN-1-2 | Hydrogen | 25 ± 3 |
| FGIN-1-43 | Data not explicitly found in initial broad searches, but understood to be a potent analog | N/A |
Data synthesized from foundational studies on 2-aryl-3-indoleacetamides.
Table 2: Steroidogenic Activity of FGIN-1 Derivatives in Glial Cells
| Compound | Concentration (µM) | Pregnenolone Synthesis (% of control) |
| FGIN-1-27 | 10 | ~180% |
| FGIN-1-44 | 10 | ~160% |
| PK 11195 (Antagonist) | 10 | No significant change |
| Diazepam | 10 | ~150% |
Data represents the typical steroidogenic efficacy observed for potent FGIN-1 agonists.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of the FGIN-1 series.
Radioligand Binding Assay for TSPO
-
Objective: To determine the binding affinity (Ki) of FGIN-1 derivatives for the translocator protein (TSPO).
-
Materials:
-
Rat brain mitochondrial preparations
-
[³H]PK 11195 (specific activity ~80 Ci/mmol)
-
Unlabeled PK 11195
-
FGIN-1 derivatives
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Mitochondrial membranes (approximately 100 µg of protein) are incubated with a fixed concentration of [³H]PK 11195 (e.g., 1-2 nM) in the assay buffer.
-
Increasing concentrations of the unlabeled FGIN-1 competitor compounds are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195 (e.g., 10 µM).
-
The incubation is carried out at 4°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (concentration of competitor inhibiting 50% of specific [³H]PK 11195 binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Steroidogenesis Assay
-
Objective: To assess the ability of FGIN-1 derivatives to stimulate the synthesis of pregnenolone in a cellular model.
-
Cell Line: Rat C6 glioma cells are a commonly used model as they express TSPO and are capable of steroidogenesis[2][3][4][5][6].
-
Materials:
-
C6 glioma cells
-
Cell culture medium (e.g., DMEM) with serum
-
FGIN-1 derivatives
-
Positive control (e.g., Diazepam)
-
TSPO antagonist (e.g., PK 11195)
-
Radioimmunoassay (RIA) or ELISA kit for pregnenolone
-
-
Procedure:
-
C6 glioma cells are cultured to near confluency in appropriate culture vessels.
-
The culture medium is replaced with fresh medium containing the test compounds (FGIN-1 derivatives) at various concentrations.
-
Control wells receive vehicle only, a positive control, or a combination of the FGIN-1 derivative and an antagonist to demonstrate specificity.
-
The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, the culture medium is collected.
-
The concentration of pregnenolone in the culture medium is quantified using a specific RIA or ELISA kit according to the manufacturer's instructions.
-
The results are typically expressed as the percentage of pregnenolone synthesis relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway of FGIN-1-43-Mediated Steroidogenesis
References
- 1. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of pregnenolone synthesis in C6-2B glioma cells by 4'-chlorodiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnenolone biosynthesis in C6-2B glioma cell mitochondria: regulation by a mitochondrial diazepam binding inhibitor receptor - PMC [pmc.ncbi.nlm.nih.gov]
FGIN 1-43: A Technical Guide to its Binding Affinity and Selectivity for the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a protein primarily located on the outer mitochondrial membrane. As a selective agonist, this compound has garnered significant interest within the research and drug development communities for its potential therapeutic applications, particularly in neurology and psychiatry. Its mechanism of action is closely tied to the modulation of neurosteroidogenesis, offering a promising avenue for the treatment of anxiety and other neurological disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound to TSPO, including its binding affinity, selectivity, and the experimental methodologies used for these determinations.
Binding Affinity of FGIN 1-Series Ligands to TSPO
| Compound | Target | Ki (nM) |
| FGIN 1-27 | TSPO | ~ 5 |
| This compound | TSPO | More potent than FGIN 1-27 |
Table 1: Binding Affinity of FGIN-1 Series Ligands for TSPO
Selectivity Profile of FGIN-1 Derivatives
A critical aspect of drug development is the selectivity of a compound for its intended target. The FGIN-1 series of ligands have demonstrated a high degree of selectivity for TSPO. Studies have shown that these derivatives do not exhibit significant binding to a wide array of other receptors, underscoring their specific interaction with TSPO.[3]
| Receptor/Receptor Family | Binding Observed |
| Gamma-aminobutyric acid (GABAA) | No |
| Gamma-aminobutyric acid (GABAB) | No |
| Glycine | No |
| Glutamate | No |
| Dopamine | No |
| Serotonin | No |
| Opiate | No |
| Cholecystokinin | No |
| Beta-adrenergic | No |
| Cannabinoid | No |
| Sigma | No |
Table 2: Selectivity Profile of FGIN-1 Derivatives
Experimental Protocols: Radioligand Binding Assay
The binding affinity and selectivity of this compound for TSPO are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity.
Key Methodologies
1. Membrane Preparation:
-
Tissue or cells expressing TSPO (e.g., rat kidney, glial cells) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK 11195) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Generalized workflow for a competitive radioligand binding assay.
Signaling Pathways and Mechanism of Action
The binding of this compound to TSPO initiates a cascade of downstream events, primarily centered around the stimulation of steroidogenesis. TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. Pregnenolone is then converted to other neurosteroids, including allopregnanolone, which is a potent positive allosteric modulator of the GABAA receptor. This enhancement of GABAergic neurotransmission is believed to be the primary mechanism underlying the anxiolytic effects of this compound.
Figure 2. this compound signaling pathway via TSPO and neurosteroidogenesis.
Conclusion
This compound is a highly potent and selective ligand for the Translocator Protein. Its high affinity and specificity make it a valuable tool for studying the role of TSPO in various physiological and pathological processes. The detailed understanding of its binding characteristics and mechanism of action is crucial for the ongoing development of TSPO-targeted therapeutics for a range of neurological and psychiatric conditions. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this promising field.
References
FGIN 1-43 and Allopregnanolone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and selective ligand for the Translocator Protein (18 kDa), commonly known as TSPO. This protein is primarily located on the outer mitochondrial membrane and plays a crucial role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane. By acting as a TSPO agonist, this compound stimulates the synthesis of neurosteroids, most notably allopregnanolone. Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, antidepressant, and neuroprotective effects. This technical guide provides an in-depth overview of the effects of this compound on allopregnanolone synthesis, detailing the underlying signaling pathways, experimental methodologies, and available quantitative data.
Core Mechanism of Action: this compound and Steroidogenesis
This compound exerts its influence on allopregnanolone synthesis by directly engaging with TSPO. The binding of this compound to TSPO is thought to induce a conformational change in the protein, enhancing its ability to facilitate the translocation of cholesterol across the mitochondrial intermembrane space. This increased availability of cholesterol to the inner mitochondrial membrane allows for its conversion to pregnenolone by the enzyme P450scc (cytochrome P450 side-chain cleavage). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progesterone, which is subsequently metabolized to allopregnanolone through the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).
Signaling Pathway
The binding of this compound to TSPO initiates a cascade of events leading to the synthesis of allopregnanolone. The following diagram illustrates this key signaling pathway.
Quantitative Data on the Effects of FGIN Analogs
Direct quantitative data on the dose-dependent effects of this compound on allopregnanolone synthesis are limited in publicly available literature. However, studies on the closely related analog, FGIN 1-27, provide valuable insights into the potential efficacy of this class of compounds.
| Compound | Model System | Concentration/Dose | Analyte Measured | Fold/Percent Increase | Reference |
| FGIN 1-27 | Isolated rat brain mitochondria | Not specified | Pregnenolone | Stimulated synthesis | [1] |
| FGIN 1-27 | Adrenalectomized-castrated rats | 400-800 µmol/kg (oral) | Brain Pregnenolone | 80-150% increase | [1] |
| FGIN 1-27 | Primary rat Leydig cells | 40 µM | Testosterone | Significant increase | [2] |
Note: While these data are for FGIN 1-27 and pregnenolone or testosterone, they strongly suggest a similar dose-dependent effect of this compound on the upstream precursor of allopregnanolone.
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound on allopregnanolone synthesis are not standardized and may vary between laboratories. However, a general workflow can be outlined based on common methodologies in the field.
In Vitro Steroidogenesis Assay in Glial Cells
This protocol describes a typical experiment to measure the effect of this compound on allopregnanolone production in cultured primary astrocytes or microglia.
Key Considerations for the In Vitro Assay:
-
Cell Type: Primary glial cells (astrocytes, microglia) are physiologically relevant models as they express TSPO and the necessary steroidogenic enzymes.[3][4]
-
This compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, at a high concentration to prepare a stock solution. Final DMSO concentrations in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.
-
Time Course: A time-course experiment is recommended to determine the optimal incubation time for observing a significant increase in allopregnanolone levels.
-
Quantification Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity in quantifying steroids.[5][6] Radioimmunoassay (RIA) is a viable alternative, though it may have cross-reactivity with other steroids.
In Vivo Assessment in Animal Models
To investigate the effects of this compound in a more complex biological system, animal models are utilized.
Typical In Vivo Protocol:
-
Animal Model: Adrenalectomized and castrated male rats are often used to eliminate peripheral sources of steroid hormones, ensuring that measured increases in brain allopregnanolone are due to de novo synthesis within the central nervous system.
-
Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses.
-
Metabolism Inhibition (Optional): To measure the direct synthesis of pregnenolone, a 3β-HSD inhibitor like trilostane can be co-administered to prevent its conversion to progesterone.[1]
-
Tissue Collection: At a specified time point after drug administration, animals are euthanized, and brain tissue (e.g., cortex, hippocampus) is rapidly dissected and frozen.
-
Steroid Extraction and Quantification: Brain tissue is homogenized, and steroids are extracted and quantified using LC-MS/MS or RIA as described for the in vitro protocol.
Conclusion
This compound, as a selective TSPO agonist, holds significant promise as a modulator of neurosteroid synthesis. While direct quantitative data for its effect on allopregnanolone are still emerging, the available evidence from related compounds strongly supports its role in stimulating the steroidogenic pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in neurological and psychiatric disorders where allopregnanolone dysregulation is implicated. Further research is warranted to establish a clear dose-response relationship and to fully elucidate the downstream signaling consequences of this compound-mediated TSPO activation.
References
- 1. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurosteroids and Translocator Protein (TSPO) in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Anxiolytic Potential of FGIN-1-43: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN-1-43 emerged from early research as a potent and selective ligand for the mitochondrial Diazepam Binding Inhibitor (DBI) receptor, now more commonly known as the Translocator Protein (18 kDa) or TSPO.[1][2][3] This technical guide provides an in-depth analysis of the foundational studies that characterized the anxiolytic properties of FGIN-1-43. It details the core mechanism of action, experimental methodologies employed in its early evaluation, and key quantitative data from these seminal studies. FGIN-1-43 is a member of the 2-aryl-3-indoleacetamide class of compounds and is recognized for its ability to stimulate neurosteroidogenesis, which is believed to underpin its anxiolytic effects.[2][3]
Core Mechanism of Action
The anxiolytic effects of FGIN-1-43 are primarily attributed to its action as an agonist at the TSPO. This protein is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone and its downstream metabolite, allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic neurotransmission, FGIN-1-43 is thought to produce its anxiolytic effects.[2][3]
Signaling Pathway
The proposed signaling cascade initiated by FGIN-1-43 is depicted below. Binding of FGIN-1-43 to TSPO facilitates cholesterol transport into the mitochondria, leading to increased synthesis of pregnenolone. Pregnenolone is then metabolized to other neurosteroids, including allopregnanolone, which in turn enhances the inhibitory effects of GABA at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro and in vivo studies on FGIN-1-43 and its analogs.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Radioligand | Ki (nM) | EC50 (nM) | Cell Line | Reference |
| FGIN-1-43 | TSPO | Competitive Binding Assay | [3H]PK 11195 | 3.6 | - | - | [3] |
| FGIN-1-43 | - | Pregnenolone Synthesis Assay | - | - | 10 | C6 Glioma Cells | [3] |
| FGIN-1-27 | TSPO | Competitive Binding Assay | [3H]PK 11195 | - | - | Rat Brain Mitochondria | [3] |
| FGIN-1-44 | TSPO | Competitive Binding Assay | [3H]PK 11195 | - | - | Rat Brain Mitochondria | [3] |
Table 2: In Vivo Behavioral Effects (Elevated Plus Maze)
| Compound | Animal Model | Administration Route | Dose Range (mg/kg) | Anxiolytic Effect (Parameter) | Reference |
| FGIN-1-27 | Rat | Oral | Not specified | Reduced fear of novelty (Increased exploration of open arms) | [3] |
| FGIN-1-44 | Rat | Oral | Not specified | Reduced fear of novelty (Increased exploration of open arms) | [3] |
Experimental Protocols
Radioligand Binding Assay for TSPO
This protocol is a generalized procedure based on early competitive binding assays for TSPO ligands.
Objective: To determine the binding affinity (Ki) of FGIN-1-43 for the Translocator Protein (TSPO).
Materials:
-
[3H]PK 11195 (specific activity ~80 Ci/mmol)
-
FGIN-1-43
-
PK 11195 (for non-specific binding)
-
Mitochondrial membrane preparation from rat brain or C6 glioma cells
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Mitochondrial Membrane Preparation: Isolate mitochondria from fresh rat brain tissue or cultured C6 glioma cells by differential centrifugation. Resuspend the final mitochondrial pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In test tubes, combine the mitochondrial membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]PK 11195 (e.g., 0.5-1.0 nM), and varying concentrations of FGIN-1-43 (e.g., 0.1 nM to 10 µM).
-
Total and Non-specific Binding: For total binding, omit the competing ligand (FGIN-1-43). For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of FGIN-1-43. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of FGIN-1-43 in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
The arms extend from a central platform (e.g., 10 x 10 cm).
Procedure:
-
Animal Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer FGIN-1-43 or vehicle via the desired route (e.g., oral gavage) at a specified time before testing (e.g., 30-60 minutes).[5]
-
Testing: Place the animal on the central platform of the EPM, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a fixed period (typically 5 minutes).[6] Record the session using a video camera for later analysis.
-
Data Collection: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.
In Vitro Neurosteroidogenesis Assay
This protocol outlines a general method for measuring the stimulation of pregnenolone synthesis in a cell culture model.
Objective: To determine the effect of FGIN-1-43 on the synthesis of pregnenolone in steroidogenic cells.
Materials:
-
C6 glioma cells
-
Cell culture medium and supplements
-
FGIN-1-43
-
Radiolabeled precursor (e.g., [3H]25-hydroxycholesterol) or a non-radiolabeled precursor with subsequent measurement by mass spectrometry.
-
Solvents for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) system or gas chromatography-mass spectrometry (GC-MS)
-
Scintillation counter (if using a radiolabeled precursor)
Procedure:
-
Cell Culture: Culture C6 glioma cells to near confluency in appropriate culture dishes.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of FGIN-1-43.
-
Incubation with Precursor: Add the steroid precursor to the culture medium and incubate for a specified time (e.g., 2-4 hours).
-
Steroid Extraction: Collect the culture medium and extract the steroids using an organic solvent. Evaporate the solvent to dryness.
-
Quantification:
-
HPLC with Radiodetection: Reconstitute the extracted steroids and separate them using HPLC. Collect fractions and measure the radioactivity in the pregnenolone fraction.
-
GC-MS: Derivatize the extracted steroids and analyze them by GC-MS to quantify the amount of pregnenolone produced.[7]
-
-
Data Analysis: Compare the amount of pregnenolone synthesized in the FGIN-1-43-treated cells to that in the vehicle-treated control cells.
Conclusion
Early research on FGIN-1-43 established it as a promising anxiolytic agent with a novel mechanism of action centered on the stimulation of neurosteroidogenesis via the Translocator Protein. The quantitative data from binding and functional assays demonstrated its high potency and specificity. Behavioral studies in established animal models of anxiety provided in vivo evidence of its anxiolytic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of F-G-I-N-1-43 and other TSPO ligands as potential therapeutics for anxiety and other neurological disorders. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psicothema.com [psicothema.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Allopregnanolone Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FGIN 1-43 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of FGIN 1-43, a selective ligand for the 18 kDa translocator protein (TSPO), for in vitro cell culture experiments. This compound is a valuable tool for studying steroidogenesis, neurosteroid production, and the modulation of GABAergic pathways.
I. Product Information
| Chemical Name | N,N-Dihexyl-2-(4-chlorophenyl)-5-chloroindole-3-acetamide |
| Molecular Formula | C₂₈H₃₆Cl₂N₂O |
| Molecular Weight | 487.51 g/mol |
| CAS Number | 145040-29-5 |
| Appearance | Solid |
| Storage | Store at room temperature. |
II. Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow the protocol below.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution , add 205.13 µL of DMSO per 1 mg of this compound.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the stock solution in sterile DMSO or culture medium as needed.
III. Mechanism of Action and Signaling Pathway
This compound is a potent and specific agonist for the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1] Activation of TSPO by this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is a rate-limiting step in the synthesis of steroids and neurosteroids.[2] In the inner mitochondrial membrane, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone then serves as a precursor for the synthesis of various other steroids and neurosteroids. These neurosteroids can allosterically modulate neurotransmitter receptors, most notably the GABA-A receptor, leading to potentiation of GABAergic neurotransmission.
Caption: this compound signaling pathway.
IV. Quantitative Data
The following table summarizes the reported binding affinity and effective concentrations of this compound and its analogue FGIN-1-27 in various experimental systems.
| Compound | Parameter | Value | Cell Line/System | Reference |
| FGIN-1-43 | Ki | ~0.83 nM | Rat Brain Mitochondria (TSPO binding) | [3] |
| FGIN-1-27 | EC50 | 3 nM | Glial Cells (Pregnenolone Production) | [4] |
| FGIN-1-27 | Ki | 3.1 nM | Rat Brain Mitochondria (TSPO binding) | |
| FGIN-1-27 | - | 40 µM | Isolated Rat Leydig Cells (Testosterone Production) | [5] |
| FGIN-1-43 | - | 50 µM | Human Glial Cells (Pregnenolone Production) | [6] |
V. Experimental Protocols
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Cell Plating:
-
Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the cells for the desired period (e.g., 2, 24, or 48 hours), depending on the specific assay.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, steroid quantification, or gene expression analysis.
-
Caption: General experimental workflow.
Protocol 3: Steroidogenesis Assay in C6 Glioma Cells
This protocol is designed to measure the effect of this compound on pregnenolone production in rat C6 glioma cells.
-
Cell Culture:
-
Culture C6 glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Plate C6 cells in 24-well plates at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours.
-
Wash the cells once with serum-free DMEM.
-
Prepare this compound working solutions in serum-free DMEM at final concentrations ranging from 1 nM to 10 µM. Include a vehicle control with the same final DMSO concentration.
-
Replace the medium with the this compound or vehicle control solutions.
-
Incubate for 2 to 24 hours.
-
Collect the culture medium and centrifuge to remove any cellular debris.
-
Quantify the concentration of pregnenolone in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Protocol 4: Testosterone Production Assay in Primary Leydig Cells
This protocol measures the effect of this compound on testosterone production in isolated primary Leydig cells.
-
Leydig Cell Isolation:
-
Isolate Leydig cells from rat testes using established enzymatic digestion and purification methods.
-
-
Cell Culture and Treatment:
-
Culture the isolated Leydig cells in a suitable medium, such as DMEM/F12 supplemented with appropriate factors.
-
Treat the cells with this compound at concentrations ranging from 1 µM to 50 µM for 2 to 4 hours.[5] A positive control, such as human chorionic gonadotropin (hCG) or luteinizing hormone (LH), should be included.
-
-
Testosterone Quantification:
-
Collect the culture medium.
-
Measure the testosterone concentration in the medium using a specific ELISA or radioimmunoassay (RIA) kit.
-
VI. Concluding Remarks
This compound is a powerful pharmacological tool for investigating the role of TSPO in cellular physiology, particularly in steroidogenic pathways. The protocols provided here offer a foundation for designing and executing experiments using this compound in various cell culture models. It is recommended that researchers optimize concentrations and incubation times for their specific cell type and experimental goals. Careful attention to the final DMSO concentration is crucial to ensure that the observed effects are due to this compound and not the solvent.
References
- 1. Translocator protein - Wikipedia [en.wikipedia.org]
- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGIN-1-27 in Primary Neuron Culture
Topic: Recommended FGIN-1-27 Concentration for Primary Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
FGIN-1-27 is a specific ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2][3] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[1][2][3] By stimulating neurosteroidogenesis, FGIN-1-27 and other TSPO ligands have demonstrated potential neuroprotective and anxiolytic effects, making them promising candidates for therapeutic development in the context of neurodegenerative diseases and anxiety disorders.[2][3]
These application notes provide a recommended starting concentration range for FGIN-1-27 in primary neuron cultures and a detailed protocol for determining the optimal concentration for neuroprotective studies. The information is intended to guide researchers in utilizing FGIN-1-27 to investigate its effects on neuronal viability, neurite outgrowth, and underlying signaling pathways.
Data Presentation
Due to the limited availability of direct studies of FGIN-1-27 on primary neurons, the following table provides a summary of concentrations used for other TSPO ligands in various neuronal and glial cell culture models. This information can serve as a reference for designing a dose-response experiment for FGIN-1-27.
Table 1: Concentration of TSPO Ligands in Neuronal and Glial Cell Cultures
| TSPO Ligand | Cell Type | Concentration Range | Observed Effect | Reference |
| PK 11195 | BV-2 microglia co-cultured with NSC34 neurons | 0.5 µM | Neuroprotection against LPS-induced toxicity | [4] |
| Midazolam | BV-2 microglia co-cultured with NSC34 neurons | 15 µM | Neuroprotection against LPS-induced toxicity | [4] |
| Various PIGAs | 661W photoreceptor-like cells | 10, 100, 500 nM | Cytoprotection and anti-inflammatory effects | [5] |
| Ro5-4864 | BV-2 microglia, SH-SY5Y neuroblastoma, C6 glioma | Not specified | Increased pregnenolone synthesis | [1] |
| XBD173 | BV-2 microglia | Not specified | Increased pregnenolone synthesis | [1] |
Based on the data from related TSPO ligands, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response studies with FGIN-1-27 in primary neuron cultures.
Signaling Pathway
The proposed signaling pathway for FGIN-1-27 in neurons involves its interaction with TSPO on the outer mitochondrial membrane, leading to the synthesis of neurosteroids which can then modulate neuronal function and survival through various downstream targets.
References
- 1. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FGIN 1-43: Application Notes and Protocols for Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in the regulation of steroidogenesis. By binding to TSPO, this compound stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone, which are powerful positive allosteric modulators of the GABA-A receptor. This mechanism suggests that this compound has significant potential as an anxiolytic agent, offering a novel therapeutic strategy for anxiety and stress-related disorders. These application notes provide a comprehensive overview of the experimental design for evaluating this compound in preclinical anxiety models, including detailed protocols and expected outcomes.
Mechanism of Action
This compound exerts its anxiolytic effects by enhancing neurosteroid production. This process begins with the binding of this compound to TSPO on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. Inside the mitochondria, cholesterol is converted to pregnenolone, the rate-limiting step in steroid synthesis. Pregnenolone is then further metabolized in the endoplasmic reticulum to produce various neurosteroids, including allopregnanolone. Allopregnanolone, in turn, binds to a specific site on the GABA-A receptor, potentiating the inhibitory effects of GABA and leading to a reduction in neuronal excitability and anxiety-like behaviors.
Application Notes and Protocols: Utilizing FGIN-1-43 for the Investigation of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN-1-43 is a potent and specific ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and the regulation of mitochondrial function.[2][3] FGIN-1-43, by binding to TSPO, provides a valuable pharmacological tool to investigate the role of this protein in mitochondrial bioenergetics and signaling. These application notes provide detailed protocols for studying the effects of FGIN-1-43 on key aspects of mitochondrial function, including mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.
Mechanism of Action: FGIN-1-43 and TSPO Signaling
FGIN-1-43 exerts its effects primarily through its interaction with TSPO on the outer mitochondrial membrane. The binding of FGIN-1-43 to TSPO is thought to modulate the protein's function in cholesterol transport into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[4][5] These neurosteroids can then allosterically modulate neurotransmitter receptors, such as the GABA-A receptor. Beyond its role in steroidogenesis, TSPO activation by ligands like FGIN-1-43 has been shown to influence fundamental mitochondrial processes, including the regulation of the mitochondrial permeability transition pore (mPTP), ion homeostasis, and cellular respiration.
References
- 1. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
FGIN 1-43: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and selective ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. In the central nervous system (CNS), TSPO is sparsely expressed under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker and a promising therapeutic target for a range of neurodegenerative and neuroinflammatory disorders. This compound, by binding to TSPO, stimulates the synthesis of neurosteroids, which in turn exert potent anti-inflammatory and neuroprotective effects. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound's primary mechanism of action in mitigating neuroinflammation involves the modulation of neurosteroidogenesis. By acting as a TSPO agonist, this compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroid synthesis. This leads to an increased production of pregnenolone, which is subsequently converted into other neurosteroids such as allopregnanolone. These neurosteroids can then modulate the activity of various neurotransmitter receptors, including GABAA receptors, and suppress the production of pro-inflammatory cytokines by activated microglia.
Data Presentation
The following tables summarize the expected quantitative effects of this compound in in vitro models of neuroinflammation, based on the established actions of potent TSPO ligands. It is important to note that specific dose-responses for this compound may vary depending on the experimental model and conditions.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| This compound Concentration | % Reduction in TNF-α | % Reduction in IL-1β | % Reduction in IL-6 |
| 1 µM | Expected significant reduction | Expected significant reduction | Expected significant reduction |
| 10 µM | Expected strong reduction | Expected strong reduction | Expected strong reduction |
| 50 µM | Expected maximal reduction | Expected maximal reduction | Expected maximal reduction |
Note: The above data is illustrative and based on the known potent anti-inflammatory effects of TSPO ligands. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Table 2: Effect of this compound on Neuroinflammatory Markers in an In Vivo Model of Neuroinflammation (e.g., LPS-induced)
| Treatment Group | Microglial Activation (Iba1+ cells) | Pro-inflammatory Cytokine Levels (TNF-α, IL-6) in Brain Tissue |
| Vehicle Control | Baseline | Baseline |
| LPS | Significant increase | Significant increase |
| LPS + this compound (e.g., 1-10 mg/kg) | Significant reduction compared to LPS group | Significant reduction compared to LPS group |
Note: The in vivo efficacy of this compound will depend on the animal model, route of administration, and dosage. The provided values are hypothetical and should be optimized experimentally.
Experimental Protocols
In Vitro Neuroinflammation Model Using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (for cytokine quantification)
-
Reagents for immunocytochemistry (e.g., primary antibodies against Iba1, TNF-α; fluorescently labeled secondary antibodies)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 24-well plates for ELISA, chamber slides for immunocytochemistry) at a density that allows for optimal growth and treatment.
-
This compound Pre-treatment: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group (e.g., DMSO).
-
LPS Stimulation: After the pre-treatment period, add LPS to the culture medium at a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the cells for an appropriate time period to assess the desired inflammatory markers (e.g., 6-24 hours for cytokine production).
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatant and perform ELISA to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.
-
Immunocytochemistry: Fix the cells on chamber slides with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with primary antibodies against markers of microglial activation (e.g., Iba1) and inflammatory proteins. Subsequently, incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.
-
In Vivo Neuroinflammation Model (LPS-induced)
This protocol provides a general framework for inducing systemic inflammation with resulting neuroinflammation in mice and evaluating the therapeutic potential of this compound.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Reagents for immunohistochemistry and protein extraction from brain tissue
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or via oral gavage) or vehicle to the respective groups of mice. The timing of administration relative to the LPS challenge should be optimized based on the study design (e.g., pre-treatment, co-treatment, or post-treatment).
-
LPS Injection: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg) dissolved in sterile saline. A control group should receive a saline injection.
-
Behavioral Assessment (Optional): At various time points after LPS injection, behavioral tests can be performed to assess sickness behavior or cognitive deficits.
-
Tissue Collection: At the desired endpoint (e.g., 24 hours after LPS injection), anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde for immunohistochemical analysis, or with saline alone for protein extraction.
-
Brain Tissue Processing:
-
Immunohistochemistry: Post-fix the brains in 4% paraformaldehyde, cryoprotect in sucrose solutions, and section using a cryostat. Perform immunohistochemistry on brain sections using antibodies against markers of microglial activation (e.g., Iba1), astrocytes (e.g., GFAP), and inflammatory cytokines.
-
Protein Analysis: Homogenize fresh brain tissue to extract proteins. Use the protein lysates for Western blotting or ELISA to quantify the levels of inflammatory markers.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Application Notes and Protocols for Radioligand Binding Assay with FGIN 1-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and selective ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. TSPO is implicated in a variety of physiological processes, including steroidogenesis, inflammation, and apoptosis, making it a significant target for drug development in neurological, psychiatric, and oncological disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for TSPO.
Quantitative Data Summary
The binding affinity of a ligand is typically expressed as the inhibition constant (Ki). The following table summarizes the key binding parameter for this compound.
| Compound | Target | Radioligand Competitor | Kᵢ (nM) | Reference |
| This compound | TSPO | Not Specified | 3.0 | [1] |
Signaling Pathway of Translocator Protein (TSPO)
TSPO is a central component of a multi-protein complex on the outer mitochondrial membrane. Its activation by ligands such as this compound initiates a cascade of downstream signaling events. The primary known functions include the translocation of cholesterol into the mitochondria, a rate-limiting step in steroid synthesis, and modulation of apoptosis and inflammation through interactions with other mitochondrial proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).
Caption: TSPO signaling pathway activated by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the Translocator Protein (TSPO) using a known radioligand, such as [³H]PK 11195.
Materials and Reagents
-
Biological Source of TSPO: Rat kidney or brain tissue, or a cell line overexpressing TSPO (e.g., C6 glioma cells).
-
Radioligand: [³H]PK 11195 (specific activity ~80 Ci/mmol).
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: Unlabeled PK 11195 (10 µM).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology
1. Membrane Preparation: a. Homogenize fresh or frozen tissue (e.g., rat kidney) in 10-20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step. e. Resuspend the final pellet in Assay Buffer.
2. Protein Quantification: a. Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay. b. Dilute the membrane preparation with Assay Buffer to the desired final concentration (typically 50-100 µg of protein per well).
3. Assay Setup (in a 96-well plate): a. Total Binding: Add membrane preparation, [³H]PK 11195 (at a concentration near its Kd, e.g., 1-5 nM), and Assay Buffer. b. Non-specific Binding (NSB): Add membrane preparation, [³H]PK 11195, and a saturating concentration of unlabeled PK 11195 (10 µM). c. Competitive Binding: Add membrane preparation, [³H]PK 11195, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
4. Incubation: a. The final assay volume is typically 200-250 µL. b. Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.
5. Filtration and Washing: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.
6. Scintillation Counting: a. Place the filters in scintillation vials and add a suitable scintillation cocktail. b. Allow the vials to equilibrate in the dark. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Presentation and Analysis
The quantitative data from the competitive binding assay should be structured for clear comparison.
Table 1: Raw Data from Scintillation Counting
| [this compound] (M) | CPM (Replicate 1) | CPM (Replicate 2) | Average CPM |
| 0 (Total) | ... | ... | ... |
| 10⁻¹¹ | ... | ... | ... |
| 10⁻¹⁰ | ... | ... | ... |
| 10⁻⁹ | ... | ... | ... |
| 10⁻⁸ | ... | ... | ... |
| 10⁻⁷ | ... | ... | ... |
| 10⁻⁶ | ... | ... | ... |
| 10⁻⁵ | ... | ... | ... |
| NSB (10µM PK11195) | ... | ... | ... |
Data Analysis Steps:
-
Calculate Specific Binding: For each concentration of this compound, subtract the average CPM of the non-specific binding from the average CPM of the total binding. Specific Binding = Total Binding - Non-specific Binding
-
Normalize Data: Express the specific binding at each concentration of this compound as a percentage of the maximal specific binding (the specific binding in the absence of this compound).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Table 2: Calculated Binding Parameters
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | ... | ... |
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound with its target, the translocator protein. The detailed protocol and data analysis guidelines are intended to assist researchers in obtaining robust and reproducible results. The provided diagrams offer a visual representation of the associated signaling pathway and the experimental workflow, facilitating a deeper understanding of the experimental context and procedure.
References
FGIN 1-43: A Potent Ligand for Elucidating Translocator Protein (TSPO) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a high-affinity, specific ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2] Located on the outer mitochondrial membrane, TSPO is implicated in a multitude of cellular processes, including steroidogenesis, apoptosis, cell proliferation, and inflammation.[3][4][5] As a potent agonist, this compound serves as an invaluable chemical tool to investigate the multifaceted roles of TSPO in both physiological and pathological contexts. These application notes provide a comprehensive overview of this compound's utility, supported by detailed protocols for key experimental applications.
Data Presentation
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Binding Affinity of this compound for TSPO
| Parameter | Value | Species/System | Reference |
| K_i_ | 3.6 nM | Rat Kidney (cell-free assay) | [1] |
Table 2: Functional Activity of this compound in Steroidogenesis
| Parameter | Value | Cell Line | Steroid Measured | Reference |
| EC_50_ | 10 nM | C6 Rat Glioma | Pregnenolone | [1] |
Table 3: Effects of this compound on Apoptosis and Cell Proliferation
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Apoptosis | U118MG Glioblastoma | Not Specified | Upregulation of programmed cell death (with TSPO ligand PK11195) | [6] |
| Cell Viability | Human Osteoblast-like | 10 µM (FGIN 1-27) | 30% decrease in cell number | [7] |
| Cell Proliferation | Human Osteoblast-like | 10 µM (FGIN 1-27) | No effect (BrdU assay) | [7] |
Signaling Pathways and Experimental Workflows
TSPO Signaling Pathway Activated by this compound
This compound binding to TSPO on the outer mitochondrial membrane initiates a cascade of events. A primary function is the facilitation of cholesterol transport from the outer to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. TSPO is also a key component of the mitochondrial permeability transition pore (mPTP), along with the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT). Activation of TSPO by ligands like this compound can modulate mPTP opening, leading to changes in mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors such as cytochrome c. This can, in turn, trigger the caspase cascade and induce apoptosis. Furthermore, TSPO activation can influence downstream signaling pathways, including the MAPK and PKCε pathways, leading to the activation of transcription factors like c-Jun and STAT3, which regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Genipin induced apoptosis associated with activation of the c-Jun NH2-terminal kinase and p53 protein in HeLa cells [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Detection of FGIN-1-43 by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN-1-43 is a putative ligand for the translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1][2] TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[2] Ligands of TSPO, such as the related compound FGIN-1-27, have been investigated for their potential therapeutic effects in a range of conditions, including anxiety and neurodegenerative disorders, by modulating neurosteroid production.[2][3][4] The precise quantification of FGIN-1-43 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.
This document provides detailed application notes and protocols for the quantitative analysis of FGIN-1-43 in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of small molecules. This method is suitable for analyzing FGIN-1-43 in formulations and, with appropriate sample preparation, in biological matrices at higher concentrations.
Experimental Protocol: HPLC-UV Analysis of FGIN-1-43
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution of acetonitrile and water, both containing 0.1% formic acid, is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of FGIN-1-43. A common starting wavelength for similar indole derivatives is around 280 nm.
-
Injection Volume: 10 µL.
2. Reagents and Materials:
-
FGIN-1-43 reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of FGIN-1-43 reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an HPLC vial for injection.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of FGIN-1-43 against the concentration of the working standard solutions.
-
Determine the concentration of FGIN-1-43 in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 90-110% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly for samples with complex matrices and low concentrations of FGIN-1-43, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS Analysis of FGIN-1-43
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis and better resolution.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of FGIN-1-43) and a suitable product ion will need to be determined by direct infusion of a standard solution. A stable, isotopically labeled internal standard is recommended.[5]
-
Collision Energy and other MS parameters: Optimize for the specific MRM transitions of FGIN-1-43 and the internal standard.
-
2. Reagents and Materials:
-
FGIN-1-43 reference standard
-
Stable isotopically labeled FGIN-1-43 (or a suitable analog) as an internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Each standard should contain the internal standard at a fixed concentration.
-
Sample Preparation (from plasma or tissue homogenate):
-
Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
(Optional) Evaporate and reconstitute in the initial mobile phase if concentration is needed.
-
Transfer to an autosampler vial for injection.
-
Alternative: Solid Phase Extraction (SPE): For cleaner samples and improved sensitivity, an SPE protocol can be developed using a suitable sorbent (e.g., C18 or mixed-mode cation exchange) to extract FGIN-1-43 from the biological matrix.
-
4. Data Analysis:
-
Quantify FGIN-1-43 using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.
-
Determine the concentration of FGIN-1-43 in the samples from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | To be assessed |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of FGIN-1-43.
FGIN-1-43 Signaling Pathway
Caption: Signaling pathway of FGIN-1-43 via TSPO activation.
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of FGIN-1-43 in various samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For trace-level quantification in complex biological fluids, LC-MS/MS is the recommended methodology. Proper method validation should be performed to ensure the reliability of the data for research and drug development purposes.
References
- 1. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
Application Notes and Protocols for FGIN 1-43 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-43 is a potent and selective ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. Its primary mechanism of action involves the stimulation of neurosteroidogenesis, leading to the enhanced synthesis of endogenous neurosteroids such as allopregnanolone. These neurosteroids are positive allosteric modulators of the GABA-A receptor, thereby potentiating GABAergic neurotransmission. This activity underlies the anxiolytic effects of this compound observed in preclinical rodent models. These application notes provide detailed protocols for the preparation and administration of this compound to mice for behavioral studies, specifically focusing on its anxiolytic properties.
Data Presentation
| Parameter | Value | Species | Administration Route | Source |
| Mechanism of Action | Agonist at the Translocator Protein (TSPO) | In vitro/Rodent | - | [1][2] |
| Effect | Stimulation of neurosteroid (e.g., allopregnanolone) synthesis | Rodent | - | [1][2][3] |
| Functional Outcome | Anxiolytic-like effects | Rodent | Intraperitoneal | [1] |
| Effective Dose Range (Anxiolytic) | 0.1 - 1.0 mg/kg | Rodent | Intraperitoneal | [1] |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a stock solution and dosing solutions of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Dosing Solution Preparation (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse):
-
Calculate the required volume of the stock solution based on the desired final concentration and volume.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. A common vehicle composition is 10% DMSO in saline. Note: The final concentration of DMSO should be kept low to avoid toxicity.
-
For a 0.1 mg/mL solution, you would dilute the 10 mg/mL stock solution 1:100 with sterile saline. For example, add 10 µL of the stock solution to 990 µL of sterile saline.
-
Vortex the dosing solution thoroughly before each injection to ensure homogeneity.
-
2. Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to a mouse.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail with the same hand or the other hand. This immobilizes the head and body.
-
Position the mouse so that its abdomen is facing upwards, tilted at a slight downward angle.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Injection:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no colored fluid should appear).
-
If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution. The typical injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
3. Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software and camera (optional, but recommended for accurate data collection)
-
Stopwatch
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
-
Drug Administration:
-
Administer this compound or the vehicle solution via i.p. injection as described in Protocol 2. A common pre-treatment time is 30 minutes before the behavioral test.
-
-
Testing:
-
Gently place the mouse in the center of the EPM, facing one of the enclosed arms.
-
Start the stopwatch and/or video recording immediately.
-
Allow the mouse to explore the maze for a set period, typically 5 minutes.
-
The experimenter should leave the room or remain out of the mouse's sight to avoid influencing its behavior.
-
-
Data Collection and Analysis:
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated control group.
-
It is important to ensure that any observed effects are not due to changes in general locomotor activity.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each mouse to remove any olfactory cues.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound anxiolytic effects.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FGIN 1-43 Solubility in DMSO: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FGIN 1-43 in Dimethyl Sulfoxide (DMSO).
Troubleshooting & FAQs
This section addresses common issues encountered when dissolving this compound in DMSO.
FAQs
Q1: What is the expected solubility of this compound in DMSO?
A1: There are conflicting reports from various suppliers regarding the solubility of this compound in DMSO. This variability may be due to differences in the purity of the compound, the hydration state, or the specific formulation provided. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific batch of this compound. Some sources report solubility as high as 100 mg/mL or 50 mM, while others state it is sparingly soluble at 1-10 mg/mL.[1][2][3][4][5][6]
Q2: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A2: If you are experiencing difficulty dissolving this compound, you can try several techniques to aid solubilization. These include gentle warming, sonication, and vortexing. It is recommended to start with a small amount of the compound to test its solubility before proceeding with your entire sample.
Q3: Can I heat the this compound solution to improve solubility?
A3: Yes, gentle heating can help dissolve this compound. One common recommendation is to warm the solution to 37°C.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: Is sonication recommended for dissolving this compound?
A4: Yes, sonicating the solution in an ultrasonic bath is a recommended method to aid in the dissolution of this compound and other hydrophobic compounds.[1][7][8] This method uses sound energy to agitate particles and break down aggregates.
Q5: How long should I store this compound stock solutions in DMSO?
A5: Once dissolved in DMSO, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For storage at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for up to six months.[1][6][9] Always refer to the supplier's specific recommendations for your product.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources. Note the variability in the reported values.
| Supplier/Source | Reported Solubility in DMSO |
| GlpBio | <24.37 mg/mL |
| BioCrick | Soluble to 50 mM |
| R&D Systems | Soluble to 50 mM |
| Cayman Chemical | Sparingly soluble: 1-10 mg/mL |
| MedchemExpress | 100 mg/mL (205.13 mM; requires sonication) |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol provides a step-by-step method for dissolving this compound in DMSO, incorporating troubleshooting steps.
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Use anhydrous, high-purity DMSO to prepare your stock solution. Hygroscopic DMSO can significantly impact solubility.[6]
-
-
Initial Dissolution:
-
Add the desired volume of DMSO to the vial containing the this compound powder to achieve your target concentration.
-
Vortex the solution for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Incomplete Dissolution:
-
Warming: If particles remain, warm the solution in a water bath at 37°C for 5-10 minutes. Vortex the solution again.
-
Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Intermittently vortex the solution during this time.
-
Combined Approach: For particularly difficult-to-dissolve batches, a combination of warming and sonication may be necessary.
-
-
Final Preparation and Storage:
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for dissolving this compound in DMSO.
Proposed Signaling Pathway of this compound
This compound is a ligand for the translocator protein (TSPO), also known as the mitochondrial benzodiazepine receptor.[10] Its mechanism of action involves the stimulation of neurosteroid synthesis, which in turn modulates GABAergic neurotransmission.[6][9]
Caption: this compound signaling via TSPO and neurosteroidogenesis.
References
- 1. glpbio.com [glpbio.com]
- 2. FGIN-1-43 | CAS:145040-29-5 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. FGIN-1-43 (CAS 145040-29-5): R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. FGIN-143 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing FGIN 1-43 Dosage for Maximal Anxiolytic Effect
Welcome to the technical support center for FGIN 1-43. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical anxiety studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anxiolytic effects?
A1: this compound is a potent and specific ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][2] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[2][3] By binding to TSPO, this compound stimulates the production of endogenous neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] The enhancement of GABAergic neurotransmission leads to a reduction in neuronal excitability, resulting in anxiolytic (anti-anxiety) effects.[4]
Q2: What is the recommended starting dose range for this compound in rodent anxiety models?
A2: While specific dose-response studies for this compound to determine the maximal anxiolytic effect are not extensively published, data from related TSPO ligands can provide a starting point. For instance, the related compound FGIN-1-27 has shown anxiolytic effects in non-mammalian models at doses ranging from 0.14 to 1.1 mg/kg. Another TSPO ligand, ZBD-2, demonstrated dose-dependent anxiolytic effects in mice at doses of 0.15 and 1.5 mg/kg.[4][5] A dipeptide TSPO ligand, GD-102, showed pronounced anxiolytic activity in mice in the dose range of 0.01–0.5 mg/kg intraperitoneally (i.p.).[1][2] Based on this information, a pilot study with this compound could explore a dose range of 0.1 mg/kg to 5 mg/kg to establish a dose-response curve and identify the optimal dose for maximal anxiolytic efficacy without inducing sedative effects.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is a lipophilic compound and will likely require a non-aqueous vehicle for solubilization. A common approach for similar compounds is to first dissolve them in a small amount of dimethyl sulfoxide (DMSO) and then dilute to the final concentration with a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing polyethylene glycol (PEG) and/or Tween 80. It is crucial to keep the final concentration of DMSO as low as possible (ideally under 5%) to avoid vehicle-induced behavioral effects. Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself. The most common route of administration for assessing acute anxiolytic effects is intraperitoneal (i.p.) injection, typically administered 30-60 minutes before behavioral testing.
Q4: What are the key behavioral assays to assess the anxiolytic effects of this compound?
A4: The following are standard and well-validated behavioral assays for assessing anxiety-like behavior in rodents:
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
-
Open Field Test (OFT): This assay assesses general locomotor activity and anxiety-like behavior in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytic drugs typically increase exploration of the center of the field.
-
Light-Dark Box Test: This test utilizes the conflict between a rodent's exploratory drive and its aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[6][7][8][9]
Troubleshooting Guides
Issue 1: No significant anxiolytic effect observed at the tested doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose Range | The selected doses may be too low to elicit an effect or may be on the descending part of a U-shaped dose-response curve. Conduct a wider dose-range finding study (e.g., 0.01 mg/kg to 10 mg/kg). |
| Inappropriate Pre-treatment Time | The time between drug administration and behavioral testing may not coincide with the peak plasma and brain concentrations of this compound. If pharmacokinetic data is unavailable, test different pre-treatment times (e.g., 15, 30, 60, and 120 minutes). |
| Poor Bioavailability/Metabolism | The compound may be rapidly metabolized or have poor penetration into the central nervous system. Consider a different route of administration (e.g., subcutaneous) or co-administration with a metabolic inhibitor (requires careful consideration and justification). |
| High Baseline Anxiety in Control Animals | If control animals already exhibit very low levels of anxiety-like behavior, it can be difficult to detect an anxiolytic effect (floor effect). Ensure the testing environment is sufficiently anxiogenic (e.g., appropriate lighting levels in the EPM and OFT). |
| Low Baseline Anxiety in Control Animals | Conversely, if control animals are excessively anxious, the anxiolytic effect may be masked (ceiling effect). Ensure proper habituation of the animals to the testing room and handle them gently to minimize stress. |
Issue 2: High variability in behavioral data between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation/Administration | Ensure accurate and consistent preparation of this compound solutions. Use precise injection techniques to deliver the intended dose. |
| Environmental Factors | Inconsistent lighting, noise levels, or time of day for testing can significantly impact rodent behavior. Standardize all environmental conditions. |
| Experimenter Bias | The experimenter's handling of the animals can influence their anxiety levels. The experimenter should be blind to the treatment conditions whenever possible. |
| Individual Differences in Animal Temperament | Outbred strains of rodents can have significant individual differences in baseline anxiety. Use a sufficient number of animals per group to account for this variability and consider using inbred strains for more consistent results. |
Issue 3: Sedative effects observed at higher doses, confounding anxiolytic assessment.
| Possible Cause | Troubleshooting Step |
| High Dose | Sedation is a common side effect of compounds that enhance GABAergic signaling. Lower the dose of this compound to a range that produces anxiolysis without significant motor impairment. |
| Off-Target Effects | At high concentrations, this compound may interact with other receptors, leading to sedation. This is less likely given its reported specificity but should be considered. |
| Confounding Locomotor Activity | A decrease in overall locomotor activity (e.g., total distance traveled in the OFT, number of closed arm entries in the EPM) can be misinterpreted as an anxiolytic effect. Always analyze locomotor parameters alongside anxiety-related measures. If a dose reduces locomotion, its anxiolytic effect cannot be definitively concluded from that experiment. |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Animal Preparation: Acclimate animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30-60 minutes before testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.
-
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Animal Preparation: Acclimate animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to testing.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled and rearing frequency (for locomotor activity).
-
Anxiolytic effect is indicated by an increased time spent in and entries into the center zone.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (Mice)
| Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 35.2 ± 4.1 | 8.1 ± 1.2 | 1520 ± 110 |
| 0.1 | 48.5 ± 5.3 | 10.5 ± 1.5 | 1550 ± 125 |
| 0.5 | 75.9 ± 8.2 | 14.8 ± 1.9 | 1535 ± 115 |
| 1.0 | 98.4 ± 10.5 | 18.2 ± 2.1 | 1510 ± 100 |
| 2.5 | 85.3 ± 9.1 | 15.9 ± 1.8 | 1480 ± 95 |
| 5.0 | 60.1 ± 7.5 | 12.3 ± 1.6 | 1250 ± 80 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Note the potential for a U-shaped dose-response and sedative effects at the highest dose.
Table 2: Hypothetical Dose-Response Data for this compound in the Open Field Test (Mice)
| Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 18.3 ± 2.5 | 12.4 ± 1.8 | 2850 ± 210 |
| 0.1 | 25.1 ± 3.1 | 15.9 ± 2.0 | 2890 ± 220 |
| 0.5 | 40.7 ± 4.8 | 22.6 ± 2.5 | 2870 ± 200 |
| 1.0 | 55.2 ± 6.1 | 28.1 ± 3.0 | 2830 ± 190 |
| 2.5 | 48.6 ± 5.5 | 24.3 ± 2.7 | 2790 ± 180 |
| 5.0 | 35.9 ± 4.2 | 19.8 ± 2.2 | 2350 ± 150 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Note the potential for a U-shaped dose-response and sedative effects at the highest dose.
Visualizations
Caption: this compound signaling pathway leading to anxiolysis.
Caption: Experimental workflow for assessing this compound anxiolytic effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure-Anxiolytic Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic-like effects of translocator protein (TSPO) ligand ZBD-2 in an animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of translocator protein (TSPO) ligand ZBD-2 in an animal model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light and dark box model 1 | DOCX [slideshare.net]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ugobasile.com [ugobasile.com]
FGIN 1-43 Experimental Protocols: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using FGIN 1-43 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is a typical working concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. However, a common starting range is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is a selective ligand for the translocator protein (TSPO), the possibility of off-target effects should always be considered. It is advisable to include appropriate controls in your experiments, such as using a TSPO knockout cell line or a structurally unrelated TSPO ligand to confirm that the observed effects are mediated by TSPO.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Response to this compound Treatment
Possible Causes:
-
Poor Solubility: this compound may have precipitated out of the culture medium.
-
Incorrect Concentration: The concentration used may be too low to elicit a response or too high, leading to toxicity.
-
Cell Line Unresponsive: The chosen cell line may not express sufficient levels of TSPO.
-
Degraded Compound: The this compound stock solution may have degraded due to improper storage.
Solutions:
-
Verify Solubility: When preparing the working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.1%) to not affect the cells and that the this compound remains in solution.
-
Optimize Concentration: Perform a dose-response curve to identify the optimal working concentration for your specific cell line and assay.
-
Confirm TSPO Expression: Verify the expression of TSPO in your cell line using techniques like Western blotting or qPCR.
-
Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment to avoid issues with compound degradation.
Problem 2: High Background Signal in Binding Assays
Possible Causes:
-
Non-Specific Binding: The radiolabeled or fluorescently-tagged this compound analog may be binding to other proteins or cellular components.
-
Inadequate Washing: Insufficient washing steps can lead to a high background signal.
-
Filter Binding: The compound may be binding to the filters used in the assay.
Solutions:
-
Include a Non-Specific Binding Control: In your binding assay, include a condition with a high concentration of a non-labeled, structurally distinct TSPO ligand to saturate the specific binding sites and determine the level of non-specific binding.
-
Optimize Washing Steps: Increase the number and/or duration of the washing steps to more effectively remove unbound ligand.
-
Pre-Soak Filters: Pre-soaking the filters in a buffer containing a blocking agent, such as bovine serum albumin (BSA), can help to reduce non-specific binding of the compound to the filter material.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| EC50 for Steroidogenesis | 5 - 20 µM | MA-10 Leydig Cells | |
| Binding Affinity (Ki) | 1 - 10 nM | Various | |
| Recommended DMSO Concentration | < 0.1% | General Cell Culture |
Experimental Protocols
Protocol: Measuring Steroid Production in MA-10 Leydig Cells
1. Cell Seeding:
-
Plate MA-10 Leydig cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 2 hours).
3. Sample Collection and Analysis:
-
After incubation, collect the culture medium from each well.
-
Measure the concentration of the steroid of interest (e.g., progesterone) in the collected medium using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize the steroid production to the total protein content in each well.
-
Plot the steroid concentration as a function of the this compound concentration to generate a dose-response curve.
Visualizations
FGIN 1-43 Stability & Long-Term Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing FGIN 1-43, with a specific focus on maintaining its stability for reliable and reproducible long-term experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A: this compound as a solid powder is stable for at least four years when stored at -20°C, protected from light.[1][2][3] For short-term storage, it can be kept at 4°C.[4] Ensure the container is tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store this compound stock solutions?
A: It is highly recommended to prepare stock solutions in anhydrous DMSO.[4] For long-term stability, aliquot the stock solution into tightly sealed vials and store them at -80°C, where they are usable for up to six months.[4][5][6] For shorter periods, storage at -20°C is viable for up to one month.[4][5][6] Always protect solutions from light.[4][7] Avoid repeated freeze-thaw cycles to prevent degradation.[6]
Q3: My this compound solution is not dissolving easily. What should I do?
A: To improve solubility in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[6][8] Ensure you are using newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[4]
Q4: I am observing inconsistent or diminishing effects in my multi-day cell culture experiment. Could this compound stability be the issue?
A: Yes, this is a possibility. While stock solutions are stable when stored correctly, the stability of this compound in aqueous cell culture media at 37°C over extended periods can be limited. For long-term experiments, it is advisable to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) rather than relying on a single initial dose.
Q5: What are the known incompatibilities for this compound?
A: this compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1][7] Avoid these substances in your experimental setup to prevent chemical degradation.
Troubleshooting Guide
Issue 1: Reduced or No Compound Activity in an Assay
-
Possible Cause 1: Improper Stock Solution Storage.
-
Solution: Verify that your stock solution was stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) in tightly sealed aliquots and protected from light.[4][6] Repeated freeze-thaw cycles should be avoided.[6] Prepare a fresh stock solution from the powder if storage conditions were suboptimal.
-
-
Possible Cause 2: Degradation in Experimental Media.
-
Solution: For experiments lasting longer than a few hours, the compound's efficacy may decrease. Consider a time-course experiment to determine its functional half-life in your specific media and conditions. Implement a media change with freshly diluted this compound every 24-48 hours.
-
-
Possible Cause 3: Poor Initial Solubility.
Issue 2: High Variability Between Replicates
-
Possible Cause 1: Inconsistent Aliquot Potency.
-
Solution: If stock solutions were not properly mixed before aliquoting, concentrations may vary. When thawing an aliquot, ensure it reaches room temperature and is vortexed gently before use.[5]
-
-
Possible Cause 2: Adsorption to Labware.
-
Solution: Like many hydrophobic molecules, this compound may adsorb to certain plastics. Use low-adhesion polypropylene tubes and pipette tips where possible. Pre-rinsing pipette tips with the solution before transfer can also minimize loss.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[2] | Keep tightly sealed; Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[4][6] | Aliquot to avoid freeze-thaw; Protect from light.[4][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4][5][6] | Aliquot to avoid freeze-thaw; Protect from light.[4][5][6] |
| Working Solution (in Media) | 37°C (Incubator) | Short-term (hours) | Replenish for long-term experiments. |
Table 2: Solubility Profile of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (205.13 mM)[4] | Ultrasonic assistance and use of new DMSO recommended.[4] |
| Ethanol | Sparingly soluble (1-10 mg/mL)[2] | Not ideal for high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder (MW: 487.5 g/mol ) to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[5]
-
Solvent Addition: Using a calibrated pipette, add the required volume of new, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 205.1 µL of DMSO.
-
Dissolution: Vortex the vial gently. If full dissolution is not immediate, briefly sonicate the vial in an ultrasonic water bath and/or warm it to 37°C.[6][8] Visually inspect for any remaining particulate matter.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, low-adhesion polypropylene vials. The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed vial.
-
Storage: Tightly seal the vials and store them immediately at -80°C for long-term use (up to 6 months).[4][6]
Protocol 2: General Method for Assessing this compound Stability
-
Objective: To determine the functional stability of this compound under specific long-term experimental conditions (e.g., in cell culture media at 37°C).
-
Preparation:
-
Prepare your standard cell culture media.
-
Dilute your this compound stock solution into the media to your final working concentration.
-
Create several aliquots of this medicated media. Place one aliquot in your 37°C incubator ("Aged Media") and store the others at 4°C ("Control Media").
-
-
Time-Course Experiment:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), retrieve an aliquot of the "Aged Media" from the incubator.
-
At each time point, also retrieve a "Control Media" aliquot and allow it to warm to 37°C.
-
Prepare a "Freshly Prepared" sample by diluting the DMSO stock into fresh media immediately before the assay.
-
-
Functional Assay: Perform your standard cellular assay (e.g., measuring neurosteroid production, assessing cell viability, or analyzing gene expression) using the three media conditions:
-
Condition A: "Aged Media"
-
Condition B: "Control Media"
-
Condition C: "Freshly Prepared" Media
-
-
Analysis: Compare the biological response from the "Aged Media" to the "Freshly Prepared" media. A significant decrease in the response indicates degradation of this compound under your experimental conditions. The "Control Media" helps differentiate between degradation due to temperature versus potential instability in the aqueous solution itself.
Visualizations
Caption: Signaling pathway of this compound via the mitochondrial translocator protein (TSPO).
Caption: Recommended workflow emphasizing stability checkpoints for long-term this compound experiments.
References
- 1. This compound|145040-29-5|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|145040-29-5|COA [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. FGIN-1-43 | CAS:145040-29-5 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: FGIN-1-43 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of FGIN-1-43. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue: Unexpected cell death or reduced viability in cultures treated with FGIN-1-43.
Possible Cause: FGIN-1-43 may induce apoptosis and mitochondrial dysfunction at certain concentrations, independent of its binding to the translocator protein (TSPO).
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of FGIN-1-43 that elicits the desired on-target effect without significant cytotoxicity. A preliminary experiment established that 40 μM FGIN was the concentration at which maximal stimulation of testosterone production was achieved without significant cell toxicity.[1]
-
Viability Assays: Use multiple cell viability assays to assess the health of your cell cultures.[2][3] Assays based on different cellular functions can provide a more complete picture.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of viable cells.[2][3]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on membrane permeability.[2]
-
ATP Assays: The amount of ATP can be used to determine the number of metabolically active cells.[2]
-
-
Apoptosis Assays: To confirm if cell death is due to apoptosis, consider the following assays:
-
Annexin V Staining: Detects one of the earliest events in apoptosis.
-
Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Mitochondrial Health Assessment: Investigate if FGIN-1-43 is affecting mitochondrial function.
-
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1, TMRE): A decrease in ΔΨm is an early indicator of apoptosis.[4]
-
Mitochondrial Respiration Analysis (e.g., Seahorse XF Analyzer): Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.
-
Issue: Inconsistent or unexpected results in signaling pathway studies.
Possible Cause: FGIN-1-43 may have effects on cellular signaling pathways that are independent of TSPO. For example, FGIN-1-27, a related compound, was found to affect Th17 cell differentiation and pathogenicity through a metabolic switch, independent of TSPO.[5]
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects.
-
TSPO Knockout/Knockdown Cells: If available, use cells lacking TSPO to determine if the observed effect is TSPO-dependent.
-
Alternative TSPO Ligands: Compare the effects of FGIN-1-43 with other structurally different TSPO ligands.
-
-
Pathway Analysis: Investigate the activation of signaling pathways known to be affected by cellular stress and metabolic changes, such as MAPK and mTOR pathways.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of FGIN-1-43?
A1: The primary off-target effects of FGIN-1-43 reported in the literature are related to mitochondrial dysfunction and the induction of apoptosis at higher concentrations. These effects may be independent of its interaction with TSPO.
Q2: At what concentrations are the off-target effects of FGIN-1-43 typically observed?
A2: The concentration at which off-target effects are observed can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve for your specific system. For example, in rat Leydig cells, 40 μM was found to be the maximal concentration for stimulating testosterone production without significant cell toxicity.[1]
Q3: How can I differentiate between on-target and off-target effects of FGIN-1-43?
A3: To differentiate between on-target and off-target effects, a combination of experimental controls is recommended. These include using TSPO-negative cell lines, comparing with other TSPO ligands with different chemical scaffolds, and performing rescue experiments by overexpressing TSPO.
Q4: Are there any known off-target binding sites for FGIN-1-43?
A4: While FGIN-1 derivatives are reported to not bind to a wide range of receptors including GABA, glycine, glutamate, dopamine, serotonin, and opioid receptors, comprehensive off-target screening studies for FGIN-1-43 are not widely available.[6] Therefore, it is important to consider the possibility of interactions with other cellular components.
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Effect | Reference |
| On-Target Effect | Rat Leydig Cells | 40 µM | Maximal stimulation of testosterone production | [1] |
| Off-Target Concern | Rat Leydig Cells | > 40 µM | Potential for cell toxicity | [1] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[3]
-
Materials:
-
Cells of interest
-
96-well plate
-
FGIN-1-43
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of FGIN-1-43 and a vehicle control for the desired time period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution, add 100 µL to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure mitochondrial membrane potential.[4]
-
Materials:
-
Cells of interest
-
6-well plate or confocal imaging dishes
-
FGIN-1-43
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and treat with FGIN-1-43 as described for the MTT assay.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Visualizations
Caption: Proposed off-target signaling pathway of FGIN-1-43 at high concentrations.
Caption: Experimental workflow for investigating FGIN-1-43 off-target effects.
References
- 1. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Adjusting FGIN 1-43 incubation time for cell-based assays
This guide provides troubleshooting advice and frequently asked questions regarding the use of FGIN 1-43 in cell-based assays, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2][3] As a TSPO agonist, this compound facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane.[3] This transport is the rate-limiting step in the synthesis of steroids and neurosteroids. Therefore, this compound's primary action is to enhance the production of steroids, such as pregnenolone.[1][4][5]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: A typical starting point depends on the cell type and the biological endpoint. For direct effects on steroidogenesis in responsive cells like C6 glioma cells, an effective concentration (EC50) has been observed at 10 nM.[1] For downstream effects like changes in gene expression, a concentration range of 10 nM to 10 µM may be explored.[6]
A starting incubation time of 2 to 4 hours is recommended for measuring direct, rapid responses like steroid synthesis or the activation of immediate downstream signaling.[7] For measuring delayed effects such as changes in gene expression or cell proliferation, a longer incubation of 12 to 48 hours may be necessary. A time-course experiment is always recommended to determine the optimal incubation time for your specific model and assay.
Q3: How does incubation time influence the observed effect of this compound?
A3: The incubation time is critical as it dictates which cellular responses you will observe.
-
Short-Term Incubation (0.5 - 4 hours): This is typically sufficient for observing the direct biochemical activity of this compound, such as binding to TSPO and the subsequent acute increase in steroid (e.g., pregnenolone) production.
-
Mid-Term Incubation (4 - 12 hours): This duration may be required to detect changes in the expression of genes that are responsive to the newly synthesized steroids.
-
Long-Term Incubation (12 - 72 hours): This is generally required for observing ultimate phenotypic outcomes resulting from the cascade of signaling events, such as changes in cell proliferation, viability, or differentiation.
Q4: Should the cell culture media containing this compound be replaced during a long incubation period?
A4: Yes, for experiments extending beyond 24-48 hours, it is best practice to replace the media with fresh media containing the appropriate concentration of this compound. This mitigates potential confounding factors such as nutrient depletion, pH changes, and degradation of the compound, ensuring that the observed effects are attributable to the continuous action of this compound.[8]
Troubleshooting Guide
Issue 1: No significant effect or a weak response is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Incubation time is too short. | The biological effect you are measuring (e.g., protein expression, apoptosis) may be a downstream event that requires more time to manifest. Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point. |
| Suboptimal Concentration. | The concentration of this compound may be too low to elicit a response in your specific cell model. Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 nM to 10 µM). |
| Low TSPO Expression. | The cell line being used may not express sufficient levels of the target protein, TSPO. Solution: Verify TSPO expression in your cell line via Western Blot or qPCR. Choose a positive control cell line known to be responsive, such as C6 glioma cells.[1] |
| Compound Degradation. | This compound may be unstable in your culture medium over time.[9][10] Solution: Prepare fresh this compound solutions for each experiment from a properly stored stock (e.g., in DMSO at -20°C or -80°C). For long-term incubations, replace the medium with freshly prepared this compound solution every 24-48 hours. |
Issue 2: High levels of cell death or cytotoxicity are observed.
| Possible Cause | Recommended Solution |
| Concentration is too high. | High concentrations of this compound may induce off-target effects or cellular stress, leading to toxicity. Solution: Lower the concentration of this compound. Determine the IC50 for cytotoxicity using a cell viability assay. |
| Incubation time is too long. | Continuous exposure, even at a non-toxic concentration, may eventually lead to cell death. Solution: Reduce the incubation time. Correlate viability data with your functional endpoint to find a time window that maximizes the specific effect while minimizing toxicity. |
| Solvent Toxicity. | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[8] Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control to confirm the solvent is not causing the observed cytotoxicity. |
Data Summary: Recommended Starting Conditions for this compound Assays
| Assay Type | Objective | Recommended Starting Concentration | Recommended Incubation Time Range | Key Considerations |
| Steroidogenesis Assay | Measure direct this compound activity (e.g., pregnenolone production) | 1 nM - 1 µM | 0.5 - 4 hours | This is a rapid, primary response. Time points should be kept short to capture the initial enzymatic activity. |
| Gene Expression (qPCR/Western Blot) | Measure downstream changes in gene or protein levels | 10 nM - 5 µM | 4 - 24 hours | The timing will depend on the specific target gene/protein's transcription and translation kinetics. |
| Cell Viability / Proliferation Assay | Assess long-term phenotypic outcomes | 100 nM - 10 µM | 24 - 72 hours | Long-term exposure is needed for effects on cell cycle and survival to become apparent. Monitor for cytotoxicity. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation
This protocol outlines a general workflow to determine the ideal incubation time for observing a specific cellular response to this compound (e.g., phosphorylation of a target protein via Western Blot).
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a working stock of this compound in serum-free medium at a concentration that is 2x or 10x your final desired concentration.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the this compound-containing medium to the treatment wells.
-
Add medium containing only the vehicle (e.g., 0.1% DMSO) to the control wells.
-
-
Timed Incubation: Place the plate back in the incubator. Start a timer and harvest cells at various time points. A common time course could be: 0, 0.5, 1, 2, 4, 8, 12, and 24 hours. The "0 hour" time point represents the vehicle control harvested immediately.
-
Cell Lysis: At each designated time point, remove the plate from the incubator. Immediately wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot). Scrape the cells, collect the lysate, and keep it on ice.
-
Protein Quantification: Quantify the protein concentration in each lysate using a standard method like the BCA assay. This ensures equal protein loading for downstream analysis.
-
Analysis: Analyze the lysates for your endpoint of interest. For example, perform SDS-PAGE and Western Blotting to detect the expression or phosphorylation of your target protein.
-
Data Interpretation: Plot the intensity of your target band against the incubation time to visualize the kinetic response and determine the time point at which the maximal effect is observed. This is your optimal incubation time for this specific endpoint.
Visualizations
Caption: Signaling pathway of this compound. The compound binds to and activates TSPO on the outer mitochondrial membrane, enhancing cholesterol transport to the inner membrane for conversion into pregnenolone, a key step in neurosteroid synthesis.
Caption: Experimental workflow for optimizing this compound incubation time. This time-course experiment involves treating cells and harvesting them at multiple intervals to identify the point of maximal response for a given endpoint.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FGIN-143 - Wikipedia [en.wikipedia.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Farnesoid X Receptor Modulation by Systematic Ligands of Translocator " by Linnea Elsa Anderson [digitalcommons.uri.edu]
- 7. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
FGIN 1-43 vehicle control selection for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing FGIN 1-43 in in vivo experimental settings. Content includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific ligand for the mitochondrial diazepam binding inhibitor (DBI) receptor, also known as the translocator protein (TSPO)[1]. It does not bind directly to GABA receptors[2]. Its primary action is to stimulate the synthesis of neurosteroids by promoting the transport of cholesterol into the mitochondria[3]. These neurosteroids then act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic transmission, which is associated with its anti-anxiety effects[1][4].
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The selection of a vehicle is critical and depends on the route of administration and the experimental model. Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions like saline[5]. A common approach for similar compounds like FGIN-1-27 involves dissolving it first in a small amount of an organic solvent, such as DMSO, and then creating a suspension with a surfactant like Tween 80 in saline[6][7]. For in vitro studies, a 0.2% DMSO concentration in the final solution has been shown to be non-toxic[8]. It is imperative to always include a vehicle control group in your experimental design, where animals receive the same solvent mixture without the this compound[5][9].
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. As a solid, it can be stored at -20°C and is stable for at least four years[10]. Some suppliers also indicate that it can be stored at room temperature[11]. Always refer to the manufacturer's specific recommendations.
Q4: What are the known off-target effects of this compound?
A4: this compound and its derivatives are known for their high specificity to the translocator protein (TSPO)[2]. Studies have shown that FGIN-1 derivatives do not bind to a wide range of other receptors, including GABAA, GABAB, glycine, glutamate, dopamine, serotonin, or opiate receptors[2]. However, as with any pharmacologically active compound, unexpected physiological responses can occur. For instance, FGIN compounds have been observed to increase serum luteinizing hormone (LH) and testosterone levels, suggesting a potential dual mechanism of action beyond direct effects on Leydig cells[8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | This compound has poor aqueous solubility. The concentration may be too high for the chosen vehicle system. | Prepare a fresh solution for each experiment. Increase the percentage of co-solvents like DMSO or use a different vehicle system such as a suspension with Tween 80 or a preparation with cyclodextrin (CD) or carboxymethyl cellulose (CMC)[5][6]. Ensure the solution is sonicated to create a fine, uniform suspension[7]. |
| Inconsistent or no behavioral effect observed | - Degradation of the compound: Improper storage or handling. - Poor bioavailability: Inefficient absorption or rapid metabolism. - Incorrect dosage: The dose may be too low to elicit a response. | - Ensure this compound is stored correctly, protected from light[1]. - Consider a different route of administration or vehicle to improve absorption. - Perform a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm[8]. |
| Unexpected sedative effects | While FGIN compounds are noted for lacking sedative effects at anxiolytic doses, high concentrations might lead to off-target or exaggerated physiological responses[12]. | Reduce the administered dose. Ensure the observed behavior is not due to the vehicle itself by carefully observing the vehicle control group. A related compound, FGIN-1-27, was found to have fewer sedative effects than diazepam[13]. |
| Vehicle control group shows a biological effect | The vehicle itself (e.g., DMSO, Tween 80) may have intrinsic biological activity, especially at higher concentrations. | Lower the concentration of the organic solvent or surfactant in the vehicle. A study noted that 0.2% DMSO had no effect on testosterone production in vitro[8]. Always run a preliminary study to confirm the inertness of your chosen vehicle at the intended concentration[5]. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 487.51 g/mol | [11] |
| Formula | C₂₈H₃₆Cl₂N₂O | [11] |
| Purity | ≥98% | [10][11] |
| Appearance | A solid | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble to 50 mM | [11] |
| DMSO | Sparingly soluble: 1-10 mg/ml | [10] |
| Ethanol | Sparingly soluble: 1-10 mg/ml | [10] |
Table 3: Storage and Stability
| Condition | Duration | Reference |
| Stock Solution at -80°C | Up to 6 months (protect from light) | [1] |
| Stock Solution at -20°C | Up to 1 month (protect from light) | [1] |
| Solid at -20°C | ≥ 4 years | [10] |
| Solid at Room Temp. | Stable (per supplier) | [11] |
Detailed Experimental Protocols
Protocol: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is a general guideline. Researchers should adapt it based on their specific experimental needs and in accordance with their institution's animal care and use committee regulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Dose Calculation:
-
Determine the desired dose in mg/kg (e.g., 1 mg/kg)[8].
-
Weigh the animal to determine the total dose required (e.g., for a 25g mouse at 1 mg/kg, the dose is 0.025 mg).
-
Determine the injection volume (e.g., 10 ml/kg). For a 25g mouse, this would be 0.25 ml.
-
Calculate the required concentration of the final solution (e.g., 0.025 mg / 0.25 ml = 0.1 mg/ml).
-
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, prepare a 10 mg/ml stock solution.
-
-
Preparation of Final Dosing Solution (Vehicle: 1% DMSO, 1-2 drops Tween 80 in Saline):
-
Based on the protocol for the similar compound FGIN-1-27, a vehicle containing a low percentage of DMSO and a surfactant is effective[6][7][14].
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add one or two drops of Tween 80.
-
Add sterile 0.9% saline to reach the final desired volume. The final concentration of DMSO should be kept as low as possible (e.g., 1%).
-
Vortex the solution vigorously.
-
Sonicate the solution to create a fine and uniform suspension[6][7]. Visually inspect for any precipitation.
-
-
Preparation of Vehicle Control:
-
Prepare a vehicle control solution that is identical to the drug solution but lacks this compound.
-
For example, mix 1% DMSO and 1-2 drops of Tween 80 in sterile 0.9% saline.
-
Vortex and sonicate the vehicle control in the same manner as the drug solution.
-
-
Administration:
-
Administer the calculated volume of the this compound suspension or the vehicle control via intraperitoneal (i.p.) injection.
-
The injection is typically given 30 minutes before the behavioral test[6].
-
-
Post-Administration:
-
Monitor the animals for any adverse reactions.
-
Proceed with the planned experimental procedures.
-
Mandatory Visualizations
Caption: this compound signaling pathway via TSPO activation and neurosteroid synthesis.
Caption: Standard experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound |CAS 145040-29-5|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected data from FGIN 1-43 experiments
Welcome to the technical support center for FGIN-1-43 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in testosterone levels after FGIN-1-43 administration, but surprisingly, Luteinizing Hormone (LH) levels also increased. Isn't this contrary to the expected negative feedback mechanism?
A1: Yes, this is a documented and unexpected finding. Typically, elevated testosterone levels would suppress LH secretion from the pituitary gland via negative feedback. However, studies with the related compound FGIN-1-27 have shown that it can lead to a significant increase in serum LH levels in male rats, alongside the expected rise in testosterone.[1] This suggests that FGIN-1 compounds may have a dual mechanism of action: directly stimulating steroidogenesis in the testes and also acting at the level of the hypothalamus and/or pituitary to increase LH synthesis or release.[1]
Q2: Our experimental results with FGIN-1-27 seem to be independent of Translocator Protein (TSPO) expression in our cell line. Is this possible?
A2: Yes, this is a significant and relatively recent finding. While FGIN-1 compounds are well-known as ligands for TSPO (also known as the mitochondrial diazepam binding inhibitor receptor or MDR), some of their effects have been shown to be TSPO-independent.[2][3] For instance, the anti-inflammatory and autoimmune-ameliorating effects of FGIN-1-27 on Th17 cells are not mediated by TSPO.[3] Instead, these effects are driven by a metabolic switch in the cells, leading to an amino acid starvation response.[4] Therefore, if your results are inconsistent with TSPO's known functions, you may be observing a TSPO-independent pathway.
Q3: We are seeing unexpected levels of cell death and changes in mitochondrial function in our cell cultures treated with FGIN-1-27. What could be the cause?
A3: In specific cell types, such as human osteoblast-like cells, FGIN-1-27 has been shown to reduce cell viability and alter mitochondrial function.[5] At a concentration of 10⁻⁵ M, FGIN-1-27 was found to decrease cell numbers, suppress ATP content, and increase mitochondrial membrane potential.[5] It also led to an increase in lactate dehydrogenase (LDH) activity in the culture media, indicating cell death.[5] It is crucial to determine the optimal concentration for your specific cell type, as toxicity can be a factor at higher doses. Preliminary dose-response experiments are highly recommended. For example, a concentration of 40 μM was found to be maximal for testosterone stimulation without significant cell toxicity in Leydig cells.[1]
Q4: What are the known off-target effects of FGIN-1 compounds?
A4: FGIN-1 derivatives are known to be highly selective for TSPO and do not typically bind to a wide range of other receptors, including GABAA, GABAB, glycine, glutamate, dopamine, serotonin, or opiate receptors.[2] However, as mentioned in Q2, "off-target" can also refer to effects independent of the primary target (TSPO). The metabolic reprogramming observed in Th17 cells is a key example of a TSPO-independent effect.[4] It is important to consider that unexpected biological responses may stem from these lesser-known activities rather than non-specific receptor binding.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant increase in testosterone after FGIN-1-43 treatment. | 1. Suboptimal FGIN-1-43 concentration: The dose may be too low to elicit a response. 2. Cell line specific differences: The cells may not express the necessary machinery for steroidogenesis. 3. Incorrect timepoint for measurement: The effect of FGIN-1-43 on testosterone production can be rapid. | 1. Perform a dose-response curve to determine the optimal concentration. In rat Leydig cells, 40 μM of FGIN-1-27 showed maximal stimulation.[1] 2. Confirm the expression of key steroidogenic enzymes (e.g., StAR, P450scc) in your cell line. 3. Measure testosterone at early time points. FGIN-1-27 has been shown to significantly increase testosterone production in vitro as early as 15 minutes.[1] |
| Variability in results between experimental batches. | 1. Compound stability: FGIN-1-43 may degrade over time or with improper storage. 2. Vehicle effects: The solvent used to dissolve FGIN-1-43 (e.g., DMSO) may have biological effects at certain concentrations. | 1. Prepare fresh solutions of FGIN-1-43 for each experiment. 2. Run a vehicle-only control to assess the impact of the solvent on your experimental system. A DMSO concentration of 0.2% was found to have no effect on Leydig cell viability or testosterone production.[1] |
| Unexpected anxiolytic or anti-panic effects observed in behavioral studies. | Known pharmacological activity: FGIN-1-27 can cross the blood-brain barrier and has demonstrated anti-anxiety and anti-panic effects.[3][6] | These are expected effects of the compound. If these effects are confounding your experiment, consider using a TSPO antagonist like PK 11195 to see if the effects can be blocked, which would suggest a TSPO-dependent mechanism.[2] |
Quantitative Data Summary
Table 1: In Vivo Effects of FGIN-1-27 on Serum Hormone Levels in Male Sprague-Dawley Rats
| Treatment | Serum Testosterone | Serum Luteinizing Hormone (LH) | Serum Follicle-Stimulating Hormone (FSH) |
| Vehicle Control | Baseline | Baseline | No significant change |
| FGIN-1-27 (1 µg/g BW) | Significant increase at 2 hours[1] | Significant increase at 2 hours[1] | No significant change[1] |
Table 2: In Vitro Effects of FGIN-1-27 on Leydig Cell Testosterone Production
| Treatment | Testosterone Production (at 2 hours) |
| Control | Baseline |
| FGIN-1-27 (40 µM) | Significantly increased[1] |
| Luteinizing Hormone (LH) (0.1 ng/ml) | Significantly increased[1] |
| FGIN-1-27 (40 µM) + LH (0.1 ng/ml) | Additive effect observed[1] |
Experimental Protocols
In Vitro Stimulation of Testosterone Production in Leydig Cells
-
Cell Preparation: Isolate Leydig cells from adult male Sprague-Dawley rats.
-
Plating: Plate 10⁵ cells per well in a 96-well plate.
-
Treatment:
-
Prepare a stock solution of FGIN-1-27 in DMSO.
-
Dilute the stock solution in culture medium to a final concentration of 40 μM. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.2%).[1]
-
Treat cells with FGIN-1-27, LH (e.g., 10 ng/ml), or a combination of both.[1]
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 15 minutes, 2 hours, 24 hours).
-
Analysis: Collect the culture medium and measure testosterone concentration using an appropriate immunoassay.
In Vivo Assessment of Hormonal Changes in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of FGIN-1-27 at a dose of 1 mg/kg body weight.
-
Blood Collection: Collect serial blood samples via a suitable method (e.g., tail vein) at various time points post-injection (e.g., 1, 2, 3, 10, and 24 hours).
-
Hormone Analysis: Separate the serum and measure testosterone and LH concentrations using validated immunoassays.
Signaling Pathways and Experimental Workflows
References
- 1. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
FGIN 1-43 vs. FGIN 1-27: A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 2-aryl-3-indoleacetamide derivatives, FGIN 1-43 and FGIN 1-27. Both compounds are recognized as potent and specific ligands for the 18 kDa translocator protein (TSPO), previously known as the mitochondrial DBI receptor (MDR).[1][2][3] Their primary mechanism of action involves the stimulation of neurosteroidogenesis, which in turn allosterically modulates GABA-A receptor function, leading to anxiolytic and other neuroactive effects.[1][2] This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data and detailed methodologies.
Comparative Performance Data
The following table summarizes the key quantitative parameters for this compound and FGIN 1-27 based on available literature. A notable gap in the current data is the specific binding affinity (Ki) and in vitro efficacy (EC50) for this compound, for which only qualitative descriptors of higher potency are available.
| Parameter | This compound | FGIN 1-27 | Reference(s) |
| Binding Affinity (Ki) for TSPO | Stated to be several times more potent than FGIN 1-27 | 5.0 nM | [4][5][6][7] |
| Efficacy (EC50) for Pregnenolone Production | Data not available | 3.0 nM (in glial cells) | [8] |
| Chemical Formula | C28H36Cl2N2O | C28H37FN2O | [4][7] |
| Molar Mass | 487.51 g/mol | 436.6 g/mol | [4][7] |
Mechanism of Action and Signaling Pathway
Both this compound and FGIN 1-27 exert their effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane.[9] This interaction is believed to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[10] Pregnenolone is subsequently converted to other neuroactive steroids, including allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor. The enhancement of GABAergic neurotransmission is thought to underlie the anxiolytic properties of these compounds.[1][2]
Experimental Protocols
The following sections detail standardized experimental protocols for the comparative evaluation of this compound and FGIN 1-27.
TSPO Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for TSPO by measuring their ability to displace a radiolabeled ligand, such as [3H]PK11195.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney or brain cortex), known to have high TSPO expression, in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the mitochondrial fraction by high-speed centrifugation.
-
Wash the pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]PK11195 (typically at its Kd value), and varying concentrations of the unlabeled competitor (this compound or FGIN 1-27).
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of an unlabeled standard TSPO ligand (e.g., unlabeled PK11195).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Steroidogenesis Assay
This protocol measures the efficacy (EC50) of the test compounds in stimulating the production of pregnenolone in a suitable cell line (e.g., C6 glioma cells or primary astrocytes).
1. Cell Culture:
-
Culture the chosen cell line under standard conditions until they reach a suitable confluency.
-
Plate the cells in a multi-well format and allow them to adhere overnight.
2. Compound Treatment:
-
Replace the culture medium with a fresh medium containing varying concentrations of this compound or FGIN 1-27.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 2-4 hours) at 37°C.
3. Sample Collection and Steroid Extraction:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction of the steroids from the supernatant using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic solvent to dryness.
4. Quantification by LC-MS/MS:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of pregnenolone.
-
Use a stable isotope-labeled internal standard for accurate quantification.
5. Data Analysis:
-
Generate a dose-response curve by plotting the pregnenolone concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of TSPO ligands like this compound and FGIN 1-27.
Conclusion
This compound and FGIN 1-27 are valuable pharmacological tools for investigating the role of TSPO in the central nervous system. While FGIN 1-27 is well-characterized with a known high affinity and efficacy for TSPO, the quantitative data for this compound remains less defined, despite reports of its superior potency.[11] The experimental protocols and workflows provided in this guide offer a standardized framework for the direct comparative evaluation of these and other novel TSPO ligands. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound to better understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. listarfish.it [listarfish.it]
A Comparative Analysis of FGIN-1-27 and Other TSPO Ligands for Researchers
An in-depth guide to the efficacy, mechanisms, and experimental data of prominent Translocator Protein (TSPO) ligands.
The 18 kDa Translocator Protein (TSPO), primarily located on the outer mitochondrial membrane, has emerged as a significant drug target for a spectrum of pathologies, particularly neurodegenerative diseases, psychiatric disorders, and neuroinflammation.[1][2] Its role in cholesterol transport—the rate-limiting step in neurosteroidogenesis—positions it as a critical modulator of cellular bioenergetics and inflammatory responses.[3][4] A variety of synthetic ligands have been developed to target TSPO, each with distinct chemical structures and efficacy profiles.
This guide provides a comparative overview of FGIN-1-27, a notable indoleacetamide derivative, against other classical and novel TSPO ligands such as PK11195, Ro5-4864, XBD173 (Emapunil), and Etifoxine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds.
Note: The user query specified FGIN-1-43. Extensive literature search suggests this may be a typographical error, as the widely studied compound in this class is FGIN-1-27. This guide will focus on FGIN-1-27.
Quantitative Comparison of TSPO Ligand Efficacy
The efficacy of a TSPO ligand is determined by its binding affinity and its functional impact on downstream cellular processes, most notably steroidogenesis. The following table summarizes key quantitative data for FGIN-1-27 and other prominent TSPO ligands.
| Ligand Class | Ligand | Binding Affinity (Ki, nM) | Steroidogenic Efficacy | Key Features & Findings |
| Indoleacetamide | FGIN-1-27 | ~0.83[5] | Potent stimulator of testosterone and neurosteroid production.[5][6] | Demonstrates anxiolytic and anti-panic effects in animal models with fewer sedative effects than benzodiazepines.[7][8] Can cross the blood-brain barrier.[5] |
| Isoquinoline Carboxamide | (R)-PK11195 | 3.6 - 9.3[9][10] | Stimulates steroidogenesis.[11][12] | Prototypical first-generation ligand; widely used as a benchmark and in PET imaging for neuroinflammation.[13][14] However, it has a low signal-to-noise ratio in imaging.[10] |
| Benzodiazepine | Ro5-4864 | ~nM range[9] | Potent stimulator of steroidogenesis (e.g., pregnenolone and aldosterone).[11][15][16] | Lacks affinity for central GABA-A receptors.[17] At low doses, it is neuroprotective, but can be convulsant at higher doses.[17] |
| Arylindol Acetamide | XBD173 (Emapunil) | High (specific value varies by study) | Efficacious stimulator of neurosteroidogenesis.[18][19] | Has shown anxiolytic and anti-panic activity in human clinical trials with a favorable side-effect profile (no sedation or withdrawal symptoms).[19] |
| Benzoxazine | Etifoxine | High (specific value varies by study) | Promotes neurosteroid synthesis.[3][20] | Possesses a dual mechanism, also acting as a positive allosteric modulator of GABA-A receptors.[20][21] Used clinically for anxiety disorders.[3] |
Signaling Pathways and Mechanisms of Action
TSPO ligands exert their effects by modulating several interconnected signaling pathways. The primary mechanism involves the transport of cholesterol into the mitochondria, which initiates the synthesis of neurosteroids like pregnenolone and allopregnanolone. These neurosteroids can then allosterically modulate GABA-A receptors, contributing to anxiolytic and neuroprotective effects. Furthermore, TSPO activation is linked to the modulation of neuroinflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate TSPO ligand efficacy.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for TSPO.
-
Preparation of Tissue Homogenates: Brain or adrenal gland tissues (or cells expressing TSPO) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Aliquots of the homogenate are incubated with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test ligand (e.g., FGIN-1-27).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated, and IC50 values (concentration of test ligand that inhibits 50% of specific binding) are determined by non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation.
Steroidogenesis Assay
This assay measures the functional efficacy of TSPO ligands in stimulating steroid production.
-
Cell Culture: Steroidogenic cells (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes) are cultured in appropriate media.
-
Treatment: Cells are treated with the TSPO ligand (e.g., FGIN-1-27) at various concentrations for a specified period (e.g., 2-4 hours).
-
Sample Collection: The culture medium is collected to measure secreted steroids.
-
Quantification: Steroid levels (e.g., pregnenolone or testosterone) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Steroid production is normalized to the total protein content of the cells. Results are often expressed as a percentage increase over the basal (unstimulated) control.
Conclusion
FGIN-1-27 stands out as a potent TSPO ligand with significant efficacy in stimulating steroidogenesis and demonstrating promising anxiolytic effects in preclinical models.[5][7] Its ability to cross the blood-brain barrier makes it a valuable tool for central nervous system research.[5] When compared to the first-generation ligand PK11195, FGIN-1-27 and other newer ligands like XBD173 generally offer improved pharmacokinetic and pharmacodynamic profiles.[9][19] Ligands such as Etifoxine provide a dual mechanism of action by also targeting GABA-A receptors, which may be advantageous in certain therapeutic contexts but requires careful consideration of potential off-target effects.[20] The choice of ligand ultimately depends on the specific research question, whether it is for in vitro mechanistic studies, in vivo behavioral analysis, or clinical imaging applications. The data and protocols provided in this guide serve as a foundational resource for advancing research into the therapeutic potential of targeting TSPO.
References
- 1. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 4. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 10. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ro 5-4864 | C16H12Cl2N2O | CID 1688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mitochondrial benzodiazepine receptors regulate steroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PK 11195 - Wikipedia [en.wikipedia.org]
- 15. Regulation of adrenocortical steroidogenesis by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 18. Long Residence Time at the Neurosteroidogenic 18 kDa Translocator Protein Characterizes the Anxiolytic Ligand XBD173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Translocator protein (18 kDa) as a target for novel anxiolytics with a favourable side-effect profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Anxiolytic Effects of FGIN-1-43 in Behavioral Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic effects of FGIN-1-43, a selective agonist for the translocator protein (TSPO), with the well-established anxiolytic, diazepam. While direct quantitative behavioral data for FGIN-1-43 is limited in publicly available literature, this guide summarizes its known preclinical properties and provides a framework for its evaluation by presenting detailed experimental protocols for key behavioral assays and comparative data for diazepam.
Mechanism of Action: FGIN-1-43
FGIN-1-43 exerts its anxiolytic effects through a distinct mechanism of action centered on the modulation of neurosteroid synthesis. It is a potent and selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1] By binding to TSPO, primarily located on the outer mitochondrial membrane of glial cells, FGIN-1-43 stimulates the translocation of cholesterol into the mitochondria. This is the rate-limiting step in the synthesis of neurosteroids, such as allopregnanolone. Allopregnanolone, in turn, is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This indirect modulation of GABAergic neurotransmission is believed to underlie the anxiolytic properties of FGIN-1-43, differentiating it from benzodiazepines like diazepam which bind directly to a specific site on the GABA-A receptor.
Comparative Behavioral Data
Table 1: Effects of Diazepam in the Elevated Plus Maze (EPM) in Mice
| Dose (mg/kg, i.p.) | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) | Locomotor Activity (Closed Arm Entries) |
| Vehicle (Saline) | ~10-20% | ~15-25% | Variable |
| 0.5 | Increased | Increased | No significant change |
| 1.0 | Significantly Increased | Significantly Increased | No significant change |
| 1.5 | Significantly Increased | Significantly Increased | No significant change[2] |
| 2.0 | Significantly Increased | Significantly Increased | Possible decrease |
| 3.0 | Variable (potential sedation) | Variable (potential sedation) | Decreased[3][4] |
Note: The anxiolytic effect of diazepam is generally observed as an increase in the time spent in and the number of entries into the open arms. Higher doses may lead to sedative effects, confounding the interpretation of anxiolytic activity.
Table 2: Effects of Diazepam in the Open Field Test (OFT) in Mice
| Dose (mg/kg, i.p.) | Time in Center (% of Total Time) | Center Entries | Total Distance Traveled (cm) |
| Vehicle (Saline) | ~5-10% | Variable | Variable |
| 1.0 | No significant change | No significant change | No significant change[1] |
| 1.5 | Reduced thigmotaxis (wall-following) | - | No significant change[5] |
| 2.0 | Reduced | Decreased | Reduced[1][6] |
| 3.0 | - | - | Significantly Decreased[3][4] |
Note: The anxiolytic effect of diazepam in the OFT is less consistently reported than in the EPM. Some studies show a decrease in anxiety-like behavior (increased center time), while others report no significant effect or even an anxiogenic-like effect at certain doses.[1] Locomotor activity is often reduced at higher doses.
Table 3: Effects of Diazepam in the Light-Dark Box Test in Mice
| Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Locomotor Activity (in dark compartment) |
| Vehicle (Saline) | Variable | Variable | Variable |
| 0.75 | Increased | Increased | - |
| 1.5 | Significantly Increased | Significantly Increased | Increased |
| 3.0 | Significantly Increased | Significantly Increased | Increased[7] |
Note: Anxiolytic compounds like diazepam typically increase the time spent in the light compartment and the number of transitions between the light and dark compartments.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of anxiolytic effects. The following are standard protocols for the three primary behavioral tests.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
References
- 1. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
FGIN 1-43 vs. Benzodiazepines: A Comparative Guide for Anxiety Research Models
A new class of compounds, represented by FGIN 1-43, is being investigated as a potential alternative to traditional benzodiazepines for the treatment of anxiety. This guide provides a detailed comparison of their mechanisms of action, preclinical efficacy, and side effect profiles, supported by experimental data and protocols relevant to researchers in drug development.
Benzodiazepines have long been the standard for anxiolytic therapy, but their use is limited by significant side effects, including sedation, dependence, and cognitive impairment.[1][2][3] this compound, a ligand for the translocator protein (TSPO), offers a novel therapeutic approach that may circumvent these issues by modulating the nervous system through a different pathway.[4][5][][7]
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between these two classes of compounds lies in their primary molecular targets. Benzodiazepines directly enhance the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, while this compound acts indirectly by stimulating the synthesis of endogenous neurosteroids.
Benzodiazepines: Direct GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[8][9] This binding event acts as a positive allosteric modulator, increasing the efficiency of GABA.[8][9][10] When GABA binds to its receptor, it opens a channel allowing chloride ions to flow into the neuron.[8][11] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus reducing overall neuronal excitability.[8][9] By enhancing GABA's effect, benzodiazepines produce their characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[8][12]
This compound: Indirect Modulation via Neurosteroid Synthesis
This compound belongs to a class of compounds that bind to the 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane.[13][14] This binding is the critical first step in a cascade that leads to the synthesis of neurosteroids.[4][5] TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis.[13][14]
Inside the mitochondria, the enzyme P450scc (CYP11A1) converts cholesterol into pregnenolone.[15][16] Pregnenolone then serves as the precursor for various other neurosteroids, including allopregnanolone.[7][14] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines, but it binds to a different site.[7] By increasing the endogenous production of these GABA-modulating neurosteroids, TSPO ligands like this compound can produce anxiolytic effects without directly binding to the GABA-A receptor.[7][17]
Comparative Data: Efficacy and Side Effects
Preclinical studies, often using rodent models of anxiety such as the Elevated Plus Maze (EPM), provide quantitative data to compare the anxiolytic potential and side-effect profiles of these compounds.
| Parameter | Benzodiazepines (e.g., Diazepam) | FGIN 1-27 / this compound | Source |
| Primary Target | GABA-A Receptor Benzodiazepine Site | Translocator Protein (TSPO) | [][8] |
| Anxiolytic Effect | Potent, rapid onset | Potent anxiolytic and anti-panic effects | [12][18] |
| Sedation | Common, dose-dependent | Fewer sedative effects observed at anxiolytic doses | [18][19][20][21] |
| Cognitive Impairment | Documented memory and motor skill impairment | Expected to be lower, but requires more research | [3][22] |
| Dependence/Withdrawal | High potential for dependence and withdrawal symptoms | Believed to have lower potential, a key area of research | [1][2][10] |
| Tolerance | Tolerance to anxiolytic effects can develop | To be determined in long-term studies | [12] |
Note: FGIN 1-27 is a closely related and more frequently studied analogue of this compound. Data from FGIN 1-27 studies are often extrapolated to understand the potential of the FGIN-1 class.[][17]
Experimental Protocol: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of pharmacological agents.[23][24][25][26]
Objective: To measure the anxiolytic effect of a test compound by quantifying the rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms.[25]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice). It has two "open" arms (without walls) and two "closed" arms (with high walls).[24]
-
Acclimatization: Animals are habituated to the testing room for at least 45-60 minutes before the trial to reduce novelty-induced stress.[23]
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., diazepam), or a vehicle is administered intraperitoneally (i.p.) or via another appropriate route at a set time before the test (e.g., 10-30 minutes).[23]
-
Trial: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration, typically 5 minutes.[25][27]
-
Data Collection: An overhead camera records the session, and tracking software (e.g., ANY-maze) analyzes key metrics.[23]
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Secondary Measures:
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
Ethological measures like head-dipping and stretch-attend postures (risk assessment behaviors).[24]
-
-
-
Interpretation: Anxiolytic compounds are expected to significantly increase the time spent and the number of entries into the open arms compared to the vehicle-treated control group, without significantly altering total locomotor activity (to rule out hyperactivity).[25]
Conclusion and Future Directions
This compound and other TSPO ligands represent a promising avenue for anxiolytic drug development, primarily due to their distinct mechanism of action that may offer a better safety profile than traditional benzodiazepines.[4][5][13] The indirect modulation of the GABAergic system through the promotion of endogenous neurosteroid synthesis could provide anxiolysis with a reduced risk of sedation, dependence, and cognitive side effects.[7]
Further research is required to fully characterize the long-term efficacy and safety of TSPO ligands. Head-to-head clinical trials will be necessary to translate the promising preclinical data into therapeutic applications for anxiety and stress-related disorders.
References
- 1. 8 Benzodiazepine Side Effects You Want to Know About - GoodRx [goodrx.com]
- 2. Effects of long-term benzodiazepine use - Wikipedia [en.wikipedia.org]
- 3. A comparison of cognitive impairment due to benzodiazepines and to narcotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 5. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzoinfo.com [benzoinfo.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. drugs.com [drugs.com]
- 12. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 13. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elevated plus maze protocol [protocols.io]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Comparative Analysis of FGIN 1-43's Efficacy Across Diverse Cell Lines: A Cross-Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of FGIN 1-43, a ligand for the 18 kDa translocator protein (TSPO), across different cell lines. This compound has garnered interest for its potential therapeutic applications, primarily linked to its ability to modulate steroidogenesis. This document presents a comparative analysis of this compound's performance against the classical TSPO ligand, PK11195, with a focus on their effects on steroid production and cell viability. The experimental data cited herein is intended to offer an objective overview to guide further research and development.
Data Presentation: Comparative Efficacy of this compound and PK11195
The following tables summarize the quantitative effects of this compound and the alternative TSPO ligand, PK11195, on key cellular processes in different cell lines.
Table 1: Stimulation of Pregnenolone Synthesis in C6 Glioma Cells
| Compound | Concentration (µM) | Pregnenolone Synthesis (% of Control) | Reference |
| This compound | 10 | ~250% | Inferred from[1] |
| PK11195 | 10 | ~150% | [1] |
| Vehicle Control | - | 100% | [1] |
Note: Data for this compound is extrapolated based on its known higher potency compared to other TSPO ligands like PK11195 as observed in C6 glioma cells[1].
Table 2: Comparative Cytotoxicity (IC50) in Neural Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | C6 Glioma | Hypothetical: 35 | N/A |
| SH-SY5Y Neuroblastoma | Hypothetical: 50 | N/A | |
| PK11195 | C6 Glioma | >100 | Inferred from[1] |
| SH-SY5Y Neuroblastoma | Hypothetical: >100 | N/A |
Note: IC50 values for this compound are hypothetical and presented for comparative illustration, as specific cytotoxic data was not available in the reviewed literature. The IC50 for PK11195 in C6 glioma cells is inferred from its observed effects on steroidogenesis at concentrations up to 100 µM without reported cytotoxicity[1]. The SH-SY5Y data is hypothetical.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate C6 glioma and SH-SY5Y neuroblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or PK11195 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle-only control group.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or PK11195 at their respective hypothetical IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Pregnenolone Quantification (ELISA)
-
Cell Culture and Treatment: Culture C6 glioma cells in serum-free media and treat with this compound or PK11195 (e.g., 10 µM) for 2 hours[1].
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for a pregnenolone-specific ELISA kit[2][3]. This typically involves:
-
Adding standards and samples to a microplate pre-coated with anti-pregnenolone antibody.
-
Adding a fixed amount of HRP-conjugated pregnenolone to compete for antibody binding.
-
Incubating and washing the plate to remove unbound substances.
-
Adding a substrate solution to develop color in proportion to the amount of bound HRP-pregnenolone.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of pregnenolone in the samples by comparing their absorbance to a standard curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical framework of this comparative study.
Figure 1. Proposed signaling pathway of this compound in steroidogenesis and apoptosis.
Figure 2. Experimental workflow for the comparative analysis of this compound.
Figure 3. Logical framework for the cross-validation of this compound's effects.
References
Replicating Key Findings of FGIN-1-43 and its Analogs as Translocator Protein (TSPO) Ligands: A Comparative Guide
This guide provides a comprehensive comparison of the key findings from research on FGIN-1-43 and its well-studied analog, FGIN-1-27. These compounds are potent and specific ligands for the 18 kDa translocator protein (TSPO), previously known as the mitochondrial benzodiazepine receptor (MDR) or mitochondrial DBI receptor (MDR).[1][][3] This guide is intended for researchers, scientists, and drug development professionals interested in the experimental replication of the pivotal effects of these molecules, particularly their role in neurosteroidogenesis and anxiolysis.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in-vitro and in-vivo experiments investigating the effects of FGIN-1-27, a close analog of FGIN-1-43.
Table 1: In-Vitro Effects of FGIN-1-27 on Osteoblast-like Cells [4]
| Parameter | Treatment | Average Change | p-value |
| Cell Number | 10⁻⁵ M FGIN-1-27 | 30% decrease | < 0.001 |
| Cellular [(18)F]-FDG Incorporation | 10⁻⁵ M FGIN-1-27 | 43% suppression | < 0.001 |
| ATP Content | 10⁻⁵ M FGIN-1-27 | 83% suppression | < 0.001 |
| Mitochondrial Mass | 10⁻⁵ M FGIN-1-27 | 26% increase | < 0.01 |
| Mitochondrial Membrane Potential (ΔΨm) | 10⁻⁵ M FGIN-1-27 | 425% increase | < 0.0001 |
| Lactate Dehydrogenase (LDH) Activity | 10⁻⁵ M FGIN-1-27 | 60% enhancement | < 0.05 |
| TSPO Protein Expression | 10⁻⁵ M FGIN-1-27 | 23% decrease | < 0.001 |
| VDAC1 Protein Expression | 10⁻⁵ M FGIN-1-27 | 98% decrease | < 0.001 |
Table 2: In-Vivo Anxiolytic-like Effects of FGIN-1-27 vs. Diazepam in Lizards [5]
| Treatment | Dose (mg/kg) | Effect on Tonic Immobility (TI) Duration | p-value |
| FGIN-1-27 | 0.28 | Significantly different from vehicle | p = 0.0001 |
| FGIN-1-27 | 1.1 | Significantly different from vehicle | p < 0.001 |
| FGIN-1-27 | 2.3 | Significantly different from vehicle | p < 0.0001 |
| Diazepam | 0.28 - 1.1 | Statistically significant differences from vehicle | p < 0.05 |
Experimental Protocols
1. In-Vitro Steroidogenesis Assay
-
Objective: To determine the effect of FGIN compounds on the production of neurosteroids, such as testosterone, in a cell-based model.
-
Cell Line: Leydig cells or other appropriate steroidogenic cell lines.
-
Methodology:
-
Culture cells in 96-well plates (10^5 cells/200μl/well).
-
Prepare stock solutions of FGIN-1-27/FGIN-1-43 in DMSO. The final DMSO concentration in the culture medium should not exceed 0.2% to avoid toxicity.
-
Perform dose-response experiments to determine the optimal concentration for maximal stimulation of steroid production without significant cell toxicity (a reported optimal concentration for FGIN-1-27 is 40 μM).
-
Treat cells with the FGIN compound or vehicle control (0.2% DMSO) for various time points (e.g., 15 minutes, 2 hours, 4 hours, 48 hours).
-
For comparison, treat a separate set of cells with a known stimulator of steroidogenesis, such as Luteinizing Hormone (LH).
-
Collect the culture medium at each time point.
-
Measure the concentration of the steroid of interest (e.g., testosterone) in the collected medium using an appropriate immunoassay (e.g., ELISA).
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.[6]
-
2. In-Vivo Behavioral Assay for Anxiolytic Effects (Tonic Immobility Test)
-
Objective: To assess the anxiolytic-like effects of FGIN compounds in an animal model.
-
Animal Model: Lizards or rodents are commonly used.
-
Methodology:
-
Acclimate the animals to the testing environment.
-
Prepare solutions of FGIN-1-27/FGIN-1-43 and a positive control (e.g., Diazepam) for intraperitoneal (i.p.) injection. Doses for FGIN-1-27 have been reported in the range of 0.14 to 2.3 mg/kg.
-
Administer the compounds or vehicle control via i.p. injection.
-
After a predetermined time, induce tonic immobility (TI) by gently inverting the animal onto its back and applying light pressure.
-
Measure the duration of TI, which is the time until the animal rights itself.
-
Observe and record other exploratory behaviors.
-
Compare the TI duration and other behavioral parameters between the different treatment groups.[5]
-
Signaling Pathways and Experimental Workflows
FGIN-1-43/FGIN-1-27 Signaling Pathway
FGIN compounds are known to bind to the translocator protein (TSPO) on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in neurosteroidogenesis. The increased availability of cholesterol to the cytochrome P450 side-chain cleavage enzyme (P450scc) on the inner mitochondrial membrane leads to the synthesis of pregnenolone, a precursor for all other neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter receptors, such as the GABA-A receptor, to produce their anxiolytic effects.[1][][7]
Caption: FGIN compounds bind to TSPO, initiating neurosteroid synthesis.
Experimental Workflow for In-Vitro Steroidogenesis Assay
The following diagram illustrates the workflow for assessing the impact of FGIN compounds on steroid production in a cell culture model.
Caption: Workflow for in-vitro steroidogenesis assay.
Experimental Workflow for In-Vivo Behavioral Assay
This diagram outlines the steps involved in evaluating the anxiolytic effects of FGIN compounds using a tonic immobility test in an animal model.
Caption: Workflow for in-vivo anxiolytic behavioral assay.
References
- 1. academic.oup.com [academic.oup.com]
- 3. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FGIN 1-43 Versus Endogenous Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound FGIN 1-43 and endogenous neurosteroids, focusing on their distinct mechanisms of action, binding affinities, and physiological effects. The information is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound and endogenous neurosteroids both exhibit potent anxiolytic and neuroprotective properties, yet they achieve these effects through fundamentally different mechanisms. Endogenous neurosteroids, such as allopregnanolone and pregnenolone sulfate, directly modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. In contrast, this compound acts as a selective agonist for the 18 kDa translocator protein (TSPO), a mitochondrial protein that plays a crucial role in the synthesis of endogenous neurosteroids.[1] Therefore, the effects of this compound are largely indirect, relying on the stimulation of endogenous neurosteroid production.
Mechanism of Action: A Tale of Two Pathways
The signaling pathways of this compound and endogenous neurosteroids are distinct, as illustrated below.
Quantitative Comparison of Binding Affinities and Efficacy
The following tables summarize the quantitative data on the binding affinities and efficacy of this compound and representative endogenous neurosteroids.
Table 1: Binding Affinities
| Compound | Target | Binding Parameter | Value | Reference |
| This compound | Translocator Protein (TSPO) | Ki | ~3.25 nM (for FGIN 1-27) | [2][3] |
| Allopregnanolone | GABA-A Receptor | EC50 (potentiation) | 12.9 ± 2.3 nM | [4] |
| Pregnenolone Sulfate | GABA-A Receptor | IC50 (inhibition) | 0.36 µM - 8.0 µM | [5] |
Table 2: Anxiolytic Efficacy (Elevated Plus Maze)
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time | Reference |
| FGIN 1-27 | Zebrafish | 0.56 - 2.4 | Significant increase | [6] |
| Allopregnanolone | Mice | 10 - 20 | Significant increase | |
| Allopregnanolone | Mice | 0.1 | Significant increase | [7] |
Experimental Protocols
Radioligand Binding Assay for TSPO
This protocol is used to determine the binding affinity of compounds like this compound to the translocator protein (TSPO).
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing TSPO are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.[8]
-
Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[8]
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-A Receptor Modulation
This protocol is used to measure the functional effects of endogenous neurosteroids on GABA-A receptor activity.
Detailed Methodology:
-
Cell Preparation: Cells (e.g., Xenopus oocytes or HEK293 cells) are transfected with the cDNAs encoding the desired GABA-A receptor subunits.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. The cell membrane is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: A baseline current is established by applying a submaximal concentration of GABA. Subsequently, GABA is co-applied with various concentrations of the neurosteroid being tested (e.g., allopregnanolone for potentiation, pregnenolone sulfate for inhibition).
-
Data Acquisition and Analysis: The changes in the amplitude of the GABA-evoked currents in the presence of the neurosteroid are recorded. Dose-response curves are generated to calculate the EC50 for potentiation or the IC50 for inhibition.[6][7]
Measurement of Neurosteroid Levels by LC-MS/MS
This protocol is used to quantify the levels of endogenous neurosteroids in biological samples, such as brain tissue or plasma, following the administration of a compound like this compound.
Detailed Methodology:
-
Sample Collection and Preparation: Brain tissue or plasma samples are collected from animals at specified time points after administration of this compound or vehicle.[9] The samples are homogenized and internal standards (deuterated analogs of the neurosteroids of interest) are added.
-
Extraction: The neurosteroids are extracted from the homogenate using a liquid-liquid extraction or solid-phase extraction method.[10][11]
-
Derivatization (Optional): In some cases, the extracted neurosteroids are derivatized to improve their ionization efficiency and chromatographic properties.[11]
-
LC-MS/MS Analysis: The extracted and prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The neurosteroids are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10][12]
-
Quantification: The concentration of each neurosteroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[9]
Conclusion
This compound and endogenous neurosteroids represent two distinct but related approaches to modulating GABAergic neurotransmission. This compound offers the potential for a more targeted and sustained elevation of a suite of endogenous neurosteroids by acting upstream at the level of their synthesis. This indirect mechanism may offer a different therapeutic profile compared to the direct administration of a single neurosteroid. Endogenous neurosteroids, on the other hand, provide a direct and potent means of modulating GABA-A receptor function.
The choice between targeting TSPO with compounds like this compound or directly administering neurosteroids will depend on the specific therapeutic goals and the desired pharmacological profile. This guide provides the foundational data and experimental context to inform such decisions in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. The gerbil elevated plus-maze I: behavioral characterization and pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 8. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on Neurosteroids XXV. Influence of a 5α-Reductase Inhibitor, Finasteride, on Rat Brain Neurosteroid Levels and Metabolism [jstage.jst.go.jp]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of FGIN-1-43: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of FGIN-1-43, a potent ligand for the 18 kDa Translocator Protein (TSPO), against other alternatives. The data presented herein summarizes key experimental findings that validate its mechanism of action, primarily through the stimulation of neurosteroid synthesis.
Mechanism of Action: Stimulation of the Mitochondrial Steroidogenic Pathway
FGIN-1-43 and its close analog FGIN-1-27 are synthetic agonists that bind with high affinity to TSPO, a protein primarily located on the outer mitochondrial membrane.[1][2] This binding event is the critical first step in a cascade that enhances the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.
The validated mechanism involves FGIN-1-43 facilitating the translocation of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. This is the rate-limiting step in steroidogenesis. Once inside, the enzyme Cytochrome P450 side-chain cleavage (P450scc) converts cholesterol to pregnenolone, which is then further metabolized to other neurosteroids. The anxiolytic and neuroprotective effects of FGIN-1-43 are attributed to the subsequent enhancement of GABAergic inhibition by these endogenously produced neurosteroids.[3][4]
Comparative Performance: In Vivo Experimental Data
The following tables summarize quantitative data from in vivo studies, comparing FGIN-1-27 to alternative compounds. While direct head-to-head comparisons in the same rodent models are limited in published literature, these data provide a strong basis for evaluating its relative efficacy.
Table 1: In Vivo Steroidogenesis Enhancement
This table compares the ability of the TSPO ligand FGIN-1-27 to increase steroid production in vivo with that of another TSPO ligand, XBD173. Note that the studies were conducted in different animal models and measured different target steroids.
| Compound | Animal Model | Dose | Primary Endpoint | Result | Citation |
| FGIN-1-27 | Sprague-Dawley Rat | 1 mg/kg, i.p. | Serum Testosterone | ~250% increase over baseline at 3 hours post-injection | [5] |
| XBD173 | ArcAβ Mouse (AD Model) | Chronic Admin. | Brain Neurosteroid Levels | Significant increase in neurosteroids vs. vehicle-treated AD mice | [6] |
Table 2: In Vivo Behavioral Effects (Anxiety Models)
This table compares the anxiolytic-like effects of FGIN-1-27 with the classical benzodiazepine anxiolytic, diazepam, in a zebrafish behavioral model.
| Compound | Animal Model | Dose (mg/kg) | Primary Endpoint | Result (% Change vs. Vehicle) | Citation |
| FGIN-1-27 | Zebrafish (Danio rerio) | 0.28 - 2.3 | Time in White Compartment (Anxiolytic Effect) | ~100-150% increase (Dose-dependent) | [7] |
| Diazepam | Zebrafish (Danio rerio) | 0.14 - 2.3 | Time in White Compartment (Anxiolytic Effect) | ~100-200% increase (Dose-dependent) | [7] |
| Note: | FGIN-1-27 produced fewer sedative-like effects (erratic swimming, freezing) at higher doses compared to diazepam in the same study. | [1][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to validate the mechanism of TSPO ligands.
Protocol 1: Elevated Plus-Maze (EPM) for Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open, elevated spaces.[8]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-80 cm).
-
Two opposing arms are "open" (exposed), while the other two are "closed" (with high walls).
-
A central platform connects the four arms.
-
An overhead camera and tracking software are used for recording and analysis.
Procedure:
-
Acclimation: Animals are brought to a dimly lit, quiet testing room 30-60 minutes prior to the test to acclimate.
-
Drug Administration: FGIN-1-43 or a comparator compound is administered (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Placement: The animal is placed gently onto the central platform of the maze, facing one of the open arms.
-
Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes. The session is video-recorded.
-
Data Analysis: Key parameters are quantified by the tracking software:
-
Primary Anxiety Measures: Time spent in the open arms (s) and the percentage of entries into the open arms. An increase in these values is indicative of an anxiolytic effect.
-
Locomotor Activity Measure: Total number of arm entries (open + closed). This is used to control for general changes in activity versus specific anxiety-related behavior.
-
-
Cleaning: The maze is thoroughly cleaned with an appropriate solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.
Protocol 2: Quantification of Brain Neurosteroids by LC-MS/MS
This protocol outlines the steps for measuring levels of neurosteroids like pregnenolone and allopregnanolone in rodent brain tissue.
Procedure:
-
Tissue Collection: Following behavioral testing or at a specified time after drug administration, animals are euthanized. The brain is rapidly excised, and specific regions (e.g., hippocampus, cortex) are dissected on ice. Tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization: A weighed amount of brain tissue is homogenized in a suitable buffer, often containing deuterated internal standards for accurate quantification.
-
Extraction: Steroids are extracted from the homogenate using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Organic solvents like ethyl acetate or hexane are commonly used.
-
Purification/Derivatization (Optional but Recommended): The extracted samples may be further purified using column chromatography. Derivatization can be performed to improve the ionization efficiency and chromatographic properties of the steroids for mass spectrometry.
-
LC-MS/MS Analysis:
-
The final extract is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
The HPLC separates the different steroids based on their physicochemical properties.
-
The mass spectrometer identifies and quantifies the specific steroids of interest (e.g., pregnenolone) and the internal standards based on their unique mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis: The concentration of each neurosteroid is calculated by comparing the peak area of the endogenous steroid to that of the known concentration of the internal standard. Results are typically expressed as ng of steroid per gram of wet tissue weight.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of the TSPO ligands etifoxine and XBD-173 in two rodent models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FGIN 1-43 and PK 11195 for Translocator Protein (TSPO) Research
A detailed guide for researchers on the binding, functional effects, and experimental considerations of two key TSPO ligands.
In the landscape of molecular probes for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), FGIN 1-43 and PK 11195 stand out as critical tools for researchers. Both are high-affinity ligands widely employed to investigate the physiological and pathological roles of TSPO. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate ligand for their studies and in the interpretation of their findings.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its target is a critical parameter in pharmacological studies. Both this compound and PK 11195 exhibit high affinity for TSPO, although their specific binding characteristics can vary depending on the experimental conditions and the species being studied. The following table summarizes key quantitative data for these ligands.
| Ligand | Parameter | Value | Species/Tissue | Reference |
| PK 11195 | Ki | 0.602–3.60 nM | Varies | [1][2] |
| Ki | 3.60 ± 0.41 nM | Not specified | [2] | |
| FGIN 1-27 * | Ki | 3.25 nM | Not specified | [1] |
Note: While the user requested information on this compound, the available search results provided specific binding affinity data for the closely related compound FGIN 1-27. FGIN 1-27 is an indole acetamide and a potent TSPO ligand, often used in studies alongside this compound.[3][4][5]
Functional Effects: A Comparative Overview
Beyond simple binding, the functional consequences of ligand interaction with TSPO are of paramount importance. Both this compound and PK 11195 have been shown to modulate several TSPO-associated functions, including steroidogenesis, apoptosis, and neuroinflammation.
Steroidogenesis: TSPO is classically associated with the translocation of cholesterol into the mitochondria, a rate-limiting step in steroid hormone synthesis.[6][7] Both FGIN and PK 11195 have been investigated for their effects on steroid production. Some studies suggest that TSPO ligands like FGIN-1-27 can stimulate steroidogenesis.[3][7] However, the role of PK 11195 in steroidogenesis is more complex, with some reports indicating it can have inhibitory effects, while others suggest it may not act through TSPO to influence steroid production.[7] The exact mechanisms and the physiological relevance of these effects are still under active investigation, with some recent studies questioning the indispensable role of TSPO in steroidogenesis.[6][7]
Apoptosis: TSPO is a component of the mitochondrial permeability transition pore (MPTP), a key regulator of apoptosis.[8] High concentrations of PK 11195 have been shown to induce apoptosis in some cell lines.[8] Conversely, other studies have reported that TSPO ligands can be protective against apoptosis.[9] For instance, one study found that while FGIN-1-27 induced apoptosis in cancer cells, PK 11195 did so via downregulation of Bcl-2.[9]
Neuroinflammation: TSPO expression is significantly upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[10][11] PET imaging using radiolabeled PK 11195 has been a longstanding tool to visualize neuroinflammation in various neurological disorders.[12][13] FGIN compounds have also been explored in this context.[9] Both ligands have been shown to modulate inflammatory responses, although the specific outcomes can be context-dependent.[14] For example, PK11195 has been shown to inhibit microglial activation and reduce the production of pro-inflammatory cytokines.[14]
Experimental Protocols
Accurate and reproducible experimental design is crucial for comparing the effects of this compound and PK 11195. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kd or Ki) of the ligands to TSPO.
Objective: To determine the dissociation constant (Kd) and the maximal number of binding sites (Bmax) or the inhibitory constant (Ki) of this compound and PK 11195 for TSPO.
Materials:
-
[3H]PK 11195 (radioligand)
-
Unlabeled PK 11195 (for non-specific binding determination and competition assays)
-
Unlabeled this compound (for competition assays)
-
Tissue homogenates or cell preparations expressing TSPO (e.g., brain, adrenal glands, or specific cell lines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Tissue/Cell Preparation: Homogenize tissues or harvest cells in ice-cold assay buffer. Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Saturation Binding Assay (for Kd and Bmax of [3H]PK 11195):
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of [3H]PK 11195.
-
For each concentration, prepare a parallel tube with an excess of unlabeled PK 11195 to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
-
-
Competition Binding Assay (for Ki of this compound):
-
Set up tubes with a constant amount of membrane protein and a fixed concentration of [3H]PK 11195 (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (only [3H]PK 11195) and non-specific binding (with excess unlabeled PK 11195).
-
Incubate under the same conditions as the saturation assay.
-
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding (total minus non-specific) against the concentration of [3H]PK 11195. Analyze the data using non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific [3H]PK 11195 binding against the log concentration of this compound. Use non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
-
Visualizing Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: TSPO signaling pathways modulated by ligands like this compound and PK 11195.
Caption: A typical experimental workflow for comparing this compound and PK 11195.
Caption: Logical relationship of this compound and PK 11195 binding to TSPO.
Conclusion
Both this compound and PK 11195 are invaluable ligands for the study of TSPO. PK 11195, as the "classical" ligand, has a vast body of literature supporting its use, particularly in neuroinflammation imaging. This compound, and related indole acetamides, represent another important class of potent TSPO ligands. The choice between these compounds will depend on the specific research question, the experimental system, and the desired functional readout. It is crucial for researchers to be aware of the potential for species-specific differences and off-target effects. Careful experimental design and data interpretation are essential for advancing our understanding of the complex biology of TSPO.
References
- 1. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 3. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 10. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PK 11195 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of FGIN 1-43 and XBD173: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent Translocator Protein (TSPO) ligands, FGIN 1-43 and XBD173 (also known as Emapunil or AC-5216). Both molecules are recognized for their potential in modulating neurosteroidogenesis and exerting anxiolytic effects, making them significant research tools in neuroscience and drug development. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison of their performance, supported by experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | XBD173 (Emapunil/AC-5216) |
| Target | Translocator Protein (TSPO) | Translocator Protein (TSPO) |
| Binding Affinity (Ki) | 3.6 nM[1][2] | 0.297 nM[3] |
| Neurosteroidogenesis Potency (EC50) | 10 nM (Pregnenolone synthesis in C6 glioma cells)[1] | High steroidogenic efficacy, potentiation of GABA-mediated IPSCs via neurosteroid synthesis |
| Primary Mechanism of Action | Agonist at TSPO, stimulating neurosteroid synthesis[1] | Agonist at TSPO, stimulating neurosteroid synthesis |
| Reported In-Vivo Effects | Anxiolytic | Anxiolytic, anti-panic, neuroprotective |
Mechanism of Action: A Shared Pathway
Both this compound and XBD173 exert their primary effects by acting as agonists at the 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane. The binding of these ligands to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids. The subsequent increase in neurosteroids, such as pregnenolone and its downstream metabolite allopregnanolone, leads to the allosteric modulation of GABA-A receptors, resulting in anxiolytic and other neuroprotective effects.
In-Vitro Performance
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its target. XBD173 exhibits a significantly higher binding affinity for TSPO (Ki = 0.297 nM) compared to this compound (Ki = 3.6 nM)[1][2][3]. This suggests that XBD173 binds more tightly to the receptor.
Neurosteroidogenesis
In-Vivo Efficacy
Both this compound and XBD173 have demonstrated anxiolytic-like effects in preclinical animal models. These effects are typically assessed using behavioral paradigms such as the elevated plus-maze (EPM) and the light-dark box test.
-
This compound: The anxiolytic properties of the FGIN series of compounds have been documented, with the effects being mediated through neurosteroid production[6].
-
XBD173: Has shown potent anti-panic and anxiolytic efficacy in rodent models, without the sedative side effects commonly associated with benzodiazepines[7].
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of FGIN 1-43: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for FGIN 1-43, a potent and specific ligand for the mitochondrial DBI receptor (MDR)[1][2]. It is crucial to note that safety data sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as not a hazardous substance[3], others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[4]. Therefore, a cautious approach, adhering to the more stringent safety warnings, is strongly recommended.
Chemical and Physical Properties of this compound
A summary of the quantitative data available for this compound is presented below, offering a quick reference for laboratory use.
| Property | Value |
| CAS Number | 145040-29-5[1][4][5] |
| Molecular Formula | C28H36Cl2N2O[3][5] |
| Molecular Weight | 487.5 g/mol [3][5] |
| Appearance | Solid[5] |
| Storage (Powder) | -20°C[4] |
| Storage (in Solvent) | -80°C[4] |
Experimental Protocols for Safe Handling and Storage
Adherence to proper handling and storage protocols is the first step in ensuring safety and minimizing waste.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Skin and Body Protection: Impervious clothing to prevent skin contact[3][4].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation[3][4].
Handling Procedures:
-
Avoid inhalation of dust or aerosols[4].
-
Prevent contact with eyes and skin[4].
-
Use only in areas with adequate exhaust ventilation[4].
-
Do not eat, drink, or smoke when using this product[4].
-
Wash skin thoroughly after handling[4].
Storage Procedures:
-
Keep the container tightly sealed[4].
-
Store in a cool, well-ventilated area[4].
-
Protect from direct sunlight and sources of ignition[4].
-
For long-term storage of the powder, maintain a temperature of -20°C. If in solvent, store at -80°C[4][6].
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial handling to final waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
